4-Bromo-3-(2-chlorophenyl)-1H-pyrazole
説明
BenchChem offers high-quality 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
IUPAC Name |
4-bromo-5-(2-chlorophenyl)-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrClN2/c10-7-5-12-13-9(7)6-3-1-2-4-8(6)11/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXAEGIYDBVHIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=NN2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological & Application
Development of antimicrobial agents from 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole.
Executive Summary
The pyrazole pharmacophore is a cornerstone in medicinal chemistry, particularly in the design of antimicrobial, anti-inflammatory, and anticancer agents.[1] This guide focuses on 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole , a "privileged scaffold" that combines the lipophilic and steric properties of the ortho-chlorophenyl group with the versatile reactivity of a C4-bromide handle.
This document details the synthetic pathways for accessing this core, strategies for diversifying it into a library of antimicrobial candidates, and the protocols for their biological evaluation. The presence of the 2-chlorophenyl group is critical; it induces a torsional twist that often enhances binding selectivity in hydrophobic pockets of bacterial targets such as DNA gyrase or Topoisomerase IV.
Part 1: The Scaffold & Synthetic Logic
Structural Rationale
The selection of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole as a lead scaffold is driven by three mechanistic factors:
-
The C4-Bromine Handle: A reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), allowing rapid expansion of the chemical space.
-
The ortho-Chlorophenyl Ring: The chlorine atom at the ortho position forces the phenyl ring out of coplanarity with the pyrazole core. This non-planar conformation is often required to fit into the ATP-binding pockets of bacterial kinases and gyrases.
-
N1-Nitrogen: An acidic site (pKa ~14) amenable to alkylation or acylation, modulating solubility and bioavailability.
Synthetic Workflow Visualization
The following diagram outlines the modular synthesis of the core and its subsequent derivatization.
Figure 1: Synthetic workflow from precursor to divergent antimicrobial libraries.
Part 2: Application Note - Synthetic Protocols
Protocol A: Synthesis of the Core Scaffold
Objective: Scalable synthesis of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole.
Reagents & Equipment:
-
2'-Chloroacetophenone (CAS: 2142-68-9)
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) or Benzaldehyde (for Chalcone route)
-
Hydrazine monohydrate (64-65%)
-
N-Bromosuccinimide (NBS)
-
Solvents: Ethanol, DMF, Ethyl Acetate, Hexane.
Step-by-Step Procedure:
Step 1: Formation of the Pyrazole Ring
-
Condensation: Dissolve 2'-chloroacetophenone (10 mmol) in DMF-DMA (15 mmol). Reflux for 6–8 hours.
-
Cyclization: Evaporate excess DMF-DMA. Dissolve the residue in Ethanol (20 mL). Add Hydrazine monohydrate (15 mmol) dropwise at 0°C.
-
Reflux: Heat to reflux for 4 hours. Monitor by TLC (30% EtOAc/Hexane).
-
Isolation: Cool to room temperature. Pour into ice-water. The solid precipitate is 3-(2-chlorophenyl)-1H-pyrazole. Filter, wash with water, and dry.
-
Yield Expectation: 75–85%.
-
Step 2: Regioselective Bromination at C4
-
Dissolution: Dissolve the pyrazole (5 mmol) from Step 1 in DMF (10 mL).
-
Bromination: Add N-Bromosuccinimide (NBS, 5.5 mmol) portion-wise over 15 minutes at 0°C.
-
Note: Slow addition prevents poly-bromination.
-
-
Reaction: Stir at room temperature for 2–3 hours.
-
Workup: Pour into crushed ice. A white/off-white solid will precipitate.
-
Purification: Recrystallize from Ethanol.
-
Target Compound:4-Bromo-3-(2-chlorophenyl)-1H-pyrazole .
-
Physical Data: White crystalline solid. Melting point typically 118–122°C (analog dependent).
-
Protocol B: Library Generation (Derivatization)
Objective: Create N-alkylated derivatives to enhance membrane permeability.
-
Setup: In a round-bottom flask, dissolve the brominated scaffold (1 mmol) in Acetone (10 mL).
-
Base: Add anhydrous Potassium Carbonate (K₂CO₃, 2 mmol). Stir for 15 minutes.
-
Alkylation: Add the appropriate alkyl halide (e.g., Benzyl bromide, 4-chlorobenzyl chloride) (1.1 mmol).
-
Reflux: Heat at 60°C for 4–6 hours.
-
Workup: Filter off inorganic salts. Evaporate solvent.[4] Recrystallize from Ethanol/Water.
Part 3: Biological Evaluation Protocols
Protocol C: Antimicrobial Susceptibility Testing (MIC)
Standard: CLSI M07-A10 (Broth Microdilution).
Materials:
-
Test Organisms:
-
Staphylococcus aureus (ATCC 29213) - Gram-positive model.
-
Escherichia coli (ATCC 25922) - Gram-negative model.
-
Candida albicans (ATCC 10231) - Fungal model.
-
-
Media: Mueller-Hinton Broth (MHB) (cation-adjusted).
-
Controls: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal), DMSO (Solvent control).
Workflow:
-
Stock Preparation: Dissolve test compounds in 100% DMSO to a concentration of 10 mg/mL.
-
Dilution: Prepare serial 2-fold dilutions in MHB in a 96-well plate. Final concentration range: 512 µg/mL to 0.5 µg/mL.
-
Critical: Final DMSO concentration in wells must be < 1% to avoid solvent toxicity.
-
-
Inoculation: Adjust bacterial suspension to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL). Dilute 1:100 and add 100 µL to each well.
-
Incubation: 37°C for 16–20 hours (Bacteria); 24–48 hours (Fungi).
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible growth (turbidity).
Data Analysis & SAR Logic
The following table illustrates the expected Structure-Activity Relationship (SAR) trends based on literature for this scaffold.
| Derivative Type | Substitution (R on N1) | Predicted Activity (Gram +) | Predicted Activity (Gram -) | Mechanism Hypothesis |
| Parent | H | Low | Inactive | Poor cellular uptake. |
| Series A | Benzyl | Moderate | Low | Increased lipophilicity aids membrane crossing. |
| Series B | 4-NO₂-Benzyl | High | Moderate | Electron-withdrawing group enhances H-bonding or π-stacking. |
| Series C | Acetyl/Amide | Low | Inactive | Hydrolytic instability; reduced lipophilicity. |
Part 4: Mechanism of Action (MoA) Logic
To validate the target (e.g., DNA Gyrase), the following logic tree is applied during lead optimization.
Figure 2: Biological validation logic flow.
References
-
Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. National Institutes of Health (PMC). Available at: [Link]
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. ScienceDirect / RHHZ. Available at: [Link]
-
Antimicrobial Evaluation of New Pyrazoles and Indazoles. MDPI / PMC. Available at: [Link]
-
Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library. Available at: [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives. ResearchGate. Available at: [Link]
Sources
The Strategic Role of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole in the Synthesis of Next-Generation Agrochemicals: Application Notes and Protocols
Introduction: The Pyrazole Scaffold as a Privileged Structure in Agrochemical Discovery
In the relentless pursuit of novel and effective crop protection agents, the pyrazole scaffold has emerged as a cornerstone in the design of modern agrochemicals.[1][2] Its inherent biological activity, coupled with its synthetic versatility, has led to the development of a multitude of commercial fungicides, insecticides, and herbicides.[3][4] The strategic introduction of specific substituents onto the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and its target specificity. This guide focuses on a key building block, 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole , and elucidates its synthesis and application in the generation of potent agrochemical candidates, particularly pyrazole carboxamide fungicides. The presence of a 2-chlorophenyl group at the 3-position and a bromine atom at the 4-position offers a unique combination of steric and electronic properties, making it a valuable intermediate for creating a diverse library of bioactive molecules.
Synthesis of the Key Intermediate: 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole
The synthesis of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole can be approached through a multi-step sequence, beginning with the formation of the core 3-(2-chlorophenyl)-1H-pyrazole structure, followed by regioselective bromination.
Part 1: Synthesis of 3-(2-chlorophenyl)-1H-pyrazole
A robust method for the synthesis of 3-aryl-1H-pyrazoles involves the condensation of a substituted acetophenone with a hydrazine source, followed by cyclization. A particularly effective route utilizes a Vilsmeier-Haack type reaction on a hydrazone intermediate.[5]
Protocol 1: Synthesis of 3-(2-chlorophenyl)-1H-pyrazole
-
Step 1: Formation of the Hydrazone.
-
To a solution of 2'-chloroacetophenone (1 equivalent) in ethanol, add phenylhydrazine (1 equivalent) and a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. The resulting crude 1-(2-chlorophenyl)ethan-1-one phenylhydrazone is typically used in the next step without further purification.
-
-
Step 2: Vilsmeier-Haack Cyclization.
-
In a fume hood, prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 3 equivalents) to ice-cold N,N-dimethylformamide (DMF, 5 equivalents) with vigorous stirring.
-
To this pre-formed reagent, add the crude hydrazone from Step 1 portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
The precipitated solid, 3-(2-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, is collected by filtration, washed with water, and dried.
-
-
Step 3: Deformylation (if necessary) or alternative cyclization.
-
While the above Vilsmeier-Haack reaction yields a 4-formylated pyrazole, alternative cyclization methods of the hydrazone can directly yield the 3-(2-chlorophenyl)-1H-pyrazole. One such method involves reacting the hydrazone with a suitable cyclizing agent in a high-boiling solvent. For the purpose of this guide, we will proceed with the bromination of the pyrazole core.
-
Part 2: Regioselective Bromination
The introduction of a bromine atom at the 4-position of the pyrazole ring is a critical step. Direct C-H halogenation of 3-aryl-1H-pyrazoles can be achieved with high regioselectivity using N-bromosuccinimide (NBS).[6]
Protocol 2: Synthesis of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole
-
To a solution of 3-(2-chlorophenyl)-1H-pyrazole (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, add N-bromosuccinimide (1.1 equivalents) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole.
Table 1: Summary of Synthetic Steps and Typical Yields
| Step | Reaction | Key Reagents | Solvent | Typical Yield (%) |
| 1 | Hydrazone Formation | 2'-chloroacetophenone, Phenylhydrazine, Acetic Acid | Ethanol | >90 |
| 2 | Vilsmeier-Haack Cyclization | Hydrazone, POCl₃, DMF | - | 70-85 |
| 3 | Bromination | 3-(2-chlorophenyl)-1H-pyrazole, NBS | DCM | 80-95 |
Application in the Synthesis of Pyrazole Carboxamide Fungicides
4-Bromo-3-(2-chlorophenyl)-1H-pyrazole is an excellent precursor for the synthesis of pyrazole carboxamide fungicides. This class of fungicides often acts as succinate dehydrogenase inhibitors (SDHIs), disrupting the mitochondrial respiratory chain in pathogenic fungi.[7][8] The general structure consists of a substituted pyrazole carboxylic acid moiety linked via an amide bond to a substituted aniline.
The synthetic strategy typically involves the conversion of the 4-bromo-pyrazole intermediate into a pyrazole-4-carboxylic acid, followed by amide coupling.
Workflow for the Synthesis of a Hypothetical Pyrazole Carboxamide Fungicide
Caption: Synthetic workflow from the key intermediate to a pyrazole carboxamide fungicide.
Protocol 3: Synthesis of 3-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid
-
Step 1: Grignard Reagent Formation.
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to initiate the reaction.
-
Prepare a solution of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole (1 equivalent) in anhydrous tetrahydrofuran (THF).
-
Add a small portion of the pyrazole solution to the magnesium turnings and gently heat to initiate the Grignard reaction.
-
Once the reaction starts (indicated by a color change and gentle reflux), add the remaining pyrazole solution dropwise to maintain a steady reflux.
-
After the addition is complete, continue to reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Step 2: Carboxylation.
-
Cool the Grignard solution to -78 °C in a dry ice/acetone bath.
-
Bubble dry carbon dioxide gas through the solution for 1-2 hours, or pour the Grignard solution onto an excess of crushed dry ice.
-
Allow the mixture to warm to room temperature slowly.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Acidify the aqueous layer with 2M HCl to a pH of 2-3 to precipitate the carboxylic acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid.
-
Protocol 4: Synthesis of a Pyrazole Carboxamide Fungicide
-
Step 1: Formation of the Acid Chloride.
-
To a solution of 3-(2-chlorophenyl)-1H-pyrazole-4-carboxylic acid (1 equivalent) in an inert solvent like dichloromethane or toluene, add a few drops of DMF.
-
Slowly add thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.5 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2-3 hours.
-
Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude pyrazole-4-carbonyl chloride, which is typically used immediately in the next step.
-
-
Step 2: Amide Coupling.
-
Dissolve the crude acid chloride in an anhydrous aprotic solvent such as THF or dichloromethane.
-
In a separate flask, dissolve the desired substituted aniline (e.g., 2-amino-N-methylbenzamide derivative) (1 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.5 equivalents) in the same solvent.
-
Slowly add the acid chloride solution to the aniline solution at 0 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours or until completion as monitored by TLC.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by recrystallization or column chromatography.
-
Structure-Activity Relationship (SAR) and Mechanism of Action
The efficacy of pyrazole carboxamide fungicides is highly dependent on the nature and position of substituents on both the pyrazole and aniline rings.
Caption: Key structural features influencing the activity of pyrazole carboxamide fungicides.
-
The 3-Aryl Substituent (e.g., 2-chlorophenyl): The nature of the aryl group at the 3-position of the pyrazole ring is crucial for potent fungicidal activity. The 2-chloro substitution can induce a specific conformation of the molecule that enhances its binding to the target enzyme.[7]
-
The Amide Linker: The amide bond is essential for interacting with the succinate dehydrogenase enzyme, often forming hydrogen bonds with key amino acid residues in the active site.
-
The Aniline Moiety: The substituents on the aniline ring contribute to the overall lipophilicity of the molecule and can influence its spectrum of activity against different fungal pathogens.
Mechanism of Action: Pyrazole carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs). They bind to the ubiquinone-binding site (Q-site) of complex II in the mitochondrial respiratory chain, blocking the oxidation of succinate to fumarate. This inhibition of cellular respiration leads to a depletion of ATP, ultimately causing fungal cell death.[8]
Conclusion
4-Bromo-3-(2-chlorophenyl)-1H-pyrazole is a strategically important intermediate in the synthesis of novel agrochemicals. Its preparation, while multi-stepped, utilizes well-established and scalable chemical transformations. The presence of the bromo and 2-chlorophenyl substituents provides a versatile platform for the development of potent pyrazole carboxamide fungicides and other bioactive molecules. The protocols and insights provided in this guide are intended to empower researchers in the agrochemical field to leverage this valuable building block in their discovery and development programs.
References
-
Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity, 25(4), 2379–2388. [Link]
-
Li, S., et al. (2019). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 24(19), 3532. [Link]
- DuPont. (2014). Fungicidal pyrazole mixtures. WO2014130409A2.
-
El-Sayed, M. A. A., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 26(11), 3329. [Link]
- Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. Journal of the Mexican Chemical Society, 55(4), 238-241.
-
Gomtsyan, A., et al. (2011). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2011(4), M745. [Link]
- Mu, S., et al. (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. Chinese Journal of Organic Chemistry, 42(12), 4292-4299.
-
Al-Ghorbani, M., et al. (2017). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, 22(11), 1937. [Link]
- Bayer Cropscience AG. (2016). Solid forms of fungicidal pyrazoles. KR20160009657A.
-
He, J., et al. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. [Link]
- Pavek, P., & Konecny, K. (2014). Synthesis of substituted-3-iodo-1H-pyrazole derivatives and their further modification under Sonogashira cross-coupling reaction. ARKIVOC, 2014(6), 54-71.
-
Wang, Y., et al. (2021). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. RSC Advances, 11(52), 32961-32968. [Link]
-
PubChem. (n.d.). 3-Bromo-1-phenyl-1H-pyrazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Li, Y., et al. (2022). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(22), 6659–6669. [Link]
-
Li, S., et al. (2019). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. ResearchGate. [Link]
- Anhui Xianglong Chemical Co., Ltd. (2015). Pyrazole fungicide composition. CN104705327A.
- Thakor, D. P., et al. (2018). Chapter 5: Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
- Bayer Cropscience Ag. (2021). Pesticide mixtures comprising a pyrazole compound. PE20212187A1.
- G. D. Searle & Co. (1956). Pyridyl-pyrazoles and methods of preparing the same.
-
Ambe, K. (2022). Leveraging 4-Bromo-1H-Pyrazole: A Key Intermediate for Agrochemical Innovation. LinkedIn. [Link]
-
Fu, Q., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6301. [Link]
- BASF SE. (2016). Process for preparing 1-(4-chlorophenyl)-3-[(2-nitrophenyl)methoxy]-1h-pyrazole. WO2016113741A1.
- Grošelj, U., et al. (2012). Synthesis of 3-(2-aminoethyl)
- Al-Zoubi, R. M. (2018).
- Rostom, S. A. F., et al. (2009). Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. European Journal of Medicinal Chemistry, 44(2), 680-689.
- Janin, Y. L. (2014). Preparations of 4-Substituted 3-Carboxypyrazoles. Synthesis, 46(15), 1981-1994.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ir.atmiyauni.ac.in:8080 [ir.atmiyauni.ac.in:8080]
- 6. beilstein-archives.org [beilstein-archives.org]
- 7. Synthesis of pyrazole-4-carboxamides as potential fungicide candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole synthesis
Technical Support Center: Optimizing 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole Synthesis
Case ID: PYR-BR-2CL-001 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
The synthesis of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole is a critical workflow in the development of kinase inhibitors and agrochemicals. While the pyrazole core is robust, the ortho-chloro substituent on the phenyl ring introduces steric and electronic factors that can suppress yields if not managed correctly.
This guide addresses the three most common failure modes:
-
Incomplete Cyclization: Failure to drive the enaminone intermediate to completion.
-
Bromination Selectivity: Competitive halogenation or over-bromination due to improper reagent control.
-
Purification Losses: Inefficient removal of succinimide byproducts.
Module 1: The Optimized Protocol (Gold Standard)
To maximize yield and purity, we recommend the DMF-DMA (Dimethylformamide dimethyl acetal) route over the traditional Claisen condensation (Ethyl formate/NaOEt). The DMF-DMA route generates fewer inorganic salts and provides a cleaner enaminone intermediate.
Step 1: Enaminone Formation
-
Reagents: 1-(2-chlorophenyl)ethanone (1.0 eq), DMF-DMA (1.2–1.5 eq).
-
Solvent: Neat (preferred) or DMF.
-
Conditions: Reflux (100–110°C) for 6–12 hours.
-
Checkpoint: Monitor by TLC/LCMS. The disappearance of the ketone is critical. The product, 3-(dimethylamino)-1-(2-chlorophenyl)prop-2-en-1-one, is usually a yellow/orange solid or oil.
Step 2: Cyclization to Pyrazole Core
-
Reagents: Enaminone intermediate (from Step 1), Hydrazine Hydrate (
) (1.2–1.5 eq). -
Solvent: Ethanol or Methanol.
-
Conditions: Reflux for 2–4 hours.
-
Mechanism: Michael addition of hydrazine followed by elimination of dimethylamine.
-
Workup: Concentrate solvent. The 3-(2-chlorophenyl)-1H-pyrazole often precipitates upon cooling or addition of water.
Step 3: Regioselective Bromination
-
Reagents: 3-(2-chlorophenyl)-1H-pyrazole (1.0 eq), N-Bromosuccinimide (NBS) (1.05 eq).
-
Solvent: DMF (Dimethylformamide) or Acetonitrile (
). -
Conditions:
addition, warm to RT over 1–2 hours. -
Key Insight: The C4 position of the pyrazole is highly nucleophilic (
). The ortho-chloro group on the phenyl ring deactivates the phenyl ring, preventing side-bromination on the aryl group.
Module 2: Troubleshooting Guide (Q&A)
Issue 1: Low Overall Yield (<50%)
Q: "I am getting low yields. Where is the bottleneck?" A: The bottleneck is usually Step 1 (Enaminone formation) .
-
Diagnosis: 2-Chloroacetophenone is sterically hindered. If you use old DMF-DMA (which hydrolyzes to DMF and methanol), the reaction stalls.
-
Fix: Use fresh DMF-DMA. Run the reaction neat (no solvent) at 110°C to force the equilibrium. Remove the methanol byproduct via a Dean-Stark trap or open reflux to drive the reaction to completion [1].
Issue 2: Impure Bromination Product
Q: "My brominated product is reddish-brown and sticky."
A: This indicates free bromine (
-
Cause: NBS degrades over time to release
, which is more aggressive and less selective than NBS. -
Fix: Recrystallize your NBS from hot water (80°C) before use. It should be a white crystalline solid.
-
Protocol Adjustment: Perform the bromination in DMF at 0°C . Low temperature suppresses radical side reactions (benzylic bromination) and favors the ionic electrophilic substitution at C4 [2].
Issue 3: Succinimide Contamination
Q: "I cannot get rid of the succinimide byproduct." A: Succinimide has partial solubility in organic solvents, making it tricky to wash away.
-
Fix: After the reaction, pour the DMF mixture into ice-cold water (10x volume). The brominated pyrazole typically precipitates, while succinimide remains dissolved in the water/DMF phase. Filter and wash copiously with water.
-
Alternative: If the product doesn't precipitate, extract with Ethyl Acetate, then wash the organic layer with 5% Sodium Bicarbonate (
) followed by water.
Module 3: Critical Data & Specifications
| Parameter | Recommended Range | Impact on Yield |
| DMF-DMA Stoichiometry | 1.5 eq | High : Excess ensures complete conversion of hindered ketone. |
| Hydrazine Stoichiometry | 1.2 eq | Medium : Slight excess prevents formation of azine byproducts. |
| Bromination Temp | High : High temps (>40°C) risk poly-bromination. | |
| NBS Purity | White crystals | Critical : Yellow NBS causes tar formation. |
Module 4: Process Visualization
Diagram 1: Synthesis Workflow
This diagram outlines the optimized linear synthesis pathway.
Caption: Optimized 3-step synthetic route utilizing DMF-DMA and NBS.
Diagram 2: Troubleshooting Logic Tree
Use this decision matrix to resolve yield issues.
Caption: Decision matrix for diagnosing common synthetic failures.
References
-
Synthesis of Pyrazoles via Enaminones : Organic Chemistry Portal. "Synthesis of Pyrazoles". Available at: [Link]
-
NBS Bromination Protocols : Common Organic Chemistry. "Bromination - Common Conditions". Available at: [Link]
-
Regioselectivity in Pyrazole Synthesis : National Institutes of Health (NIH). "Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles". Available at: [Link]
-
Purification of Halogenated Pyrazoles : Beilstein Journal of Organic Chemistry. "Halogenations of 3-aryl-1H-pyrazol-5-amines". Available at: [Link]
Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with 4-Bromo-pyrazoles
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 4-bromo-pyrazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C and C-N bond formation with this important heterocyclic scaffold. The pyrazole moiety is a cornerstone in medicinal chemistry, and its functionalization, particularly at the C4 position, is crucial for the synthesis of novel therapeutics.[1]
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve your synthetic targets efficiently and reliably.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing actionable solutions grounded in mechanistic understanding.
Problem 1: Low to No Conversion of Starting Material
"I've set up my Suzuki-Miyaura coupling of a 4-bromo-pyrazole with an arylboronic acid, but I'm seeing mostly unreacted starting material. What are the likely causes and how can I fix it?"
Low or no conversion is a common but multifaceted problem. The root cause often lies in one of three areas: the catalyst's activity, the reaction conditions, or the integrity of your reagents.
A. Catalyst Inactivity or Decomposition
The heart of a cross-coupling reaction is the active Pd(0) catalyst. If it fails to form or decomposes, the catalytic cycle will not proceed.[2]
-
Inefficient Precatalyst Activation: Many reactions use Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(dppf)) that must be reduced in situ to the active Pd(0) species.[2][3] This reduction can be sluggish.
-
Solution: Consider switching to a modern, well-defined Pd(II) precatalyst, such as those developed by the Buchwald group (e.g., G3 or G4 precatalysts).[4] These are designed for rapid and clean generation of the active Pd(0) catalyst under mild conditions, often without the need for external reducing agents.[4]
-
-
Catalyst Poisoning: Pyrazoles, especially those with an unprotected N-H group, can act as ligands and coordinate to the palladium center, inhibiting its catalytic activity.[5][6]
-
Solution 1: Increase the catalyst loading. For initial screens, 1-5 mol% is typical, but for challenging substrates like unprotected pyrazoles, a higher loading (up to 7 mol%) might be necessary to overcome inhibition.[6][7]
-
Solution 2: Protect the pyrazole nitrogen. An N-trityl or N-benzyl group can prevent catalyst inhibition.[8][9] However, be aware that some protecting groups, like BOC, can be unstable under certain Suzuki conditions.[10]
-
-
Oxidative Damage: Traces of oxygen in the reaction mixture can oxidize the active Pd(0) to inactive Pd(II) species, leading to the formation of palladium black and halting the reaction.[11]
-
Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen).[12] Degas your solvent thoroughly using methods like freeze-pump-thaw or by sparging with an inert gas for at least 30 minutes.
-
B. Suboptimal Reaction Parameters
The interplay of ligand, base, solvent, and temperature is critical for success.
-
Poor Ligand Choice: The ligand stabilizes the palladium center and facilitates key steps like oxidative addition and reductive elimination.[13] For electron-rich heteroaryl halides like 4-bromo-pyrazoles, bulky, electron-rich phosphine ligands are often required to promote the rate-determining oxidative addition step.[14][15]
-
Inappropriate Base or Solvent: The base plays a crucial role in the transmetalation step of the Suzuki reaction.[11] The solvent must solubilize all components and facilitate the reaction kinetics.
-
Solution (Base): For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[6][16][17] The choice of base can be critical, and screening may be necessary.
-
Solution (Solvent): Aprotic polar solvents are generally preferred. Mixtures like dioxane/water, DMF/water, or THF/water often give good results.[16] Ethereal solvents alone may lead to low yields.[18]
-
-
Insufficient Temperature: Cross-coupling reactions often require elevated temperatures to overcome activation barriers.[19]
Problem 2: Significant Side Product Formation
"My reaction is proceeding, but I'm getting a lot of side products, mainly debromination of my starting material and homocoupling of my boronic acid. How can I improve the selectivity?"
The formation of side products points to competing reaction pathways that are outcompeting your desired cross-coupling.
A. Protodebromination (Dehalogenation)
This occurs when the 4-bromo-pyrazole is reduced to the corresponding pyrazole.
-
Cause: This side reaction is particularly common with unprotected N-H pyrazoles.[10] The acidic N-H proton can facilitate pathways that lead to the reductive cleavage of the C-Br bond.
-
Solution 1 (Protection): As with catalyst inhibition, protecting the pyrazole nitrogen is a highly effective strategy to suppress dehalogenation.[10]
-
Solution 2 (Milder Conditions): Use a weaker base if possible, as strong bases can sometimes promote this side reaction. Also, avoid excessively high temperatures.
-
Solution 3 (Ligand Choice): Certain ligands can minimize this pathway. Experiment with different phosphine ligands to find one that favors the cross-coupling pathway.
B. Boronic Acid Homocoupling
This results in a biaryl product derived from two molecules of your boronic acid coupling together.
-
Cause: Homocoupling is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[11] It can also be an issue with highly reactive boronic acids.
-
Solution 1 (Inert Atmosphere): Rigorous exclusion of oxygen is the most critical factor in preventing homocoupling.[11]
-
Solution 2 (Palladium Source): Using a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a highly efficient precatalyst that rapidly converts to Pd(0) can minimize the amount of residual Pd(II) that could initiate homocoupling.[16]
-
Solution 3 (Stoichiometry): Use a slight excess of the boronic acid (e.g., 1.2-1.5 equivalents) to favor the cross-coupling reaction, but avoid a large excess which can increase the rate of homocoupling.
Problem 3: Difficulty with Specific Coupling Partners
"I've had success with Suzuki couplings, but now I'm trying a Sonogashira reaction with a terminal alkyne and it's not working. What's different?"
Different cross-coupling reactions have distinct mechanistic requirements. What works for a Suzuki reaction may not be optimal for a Sonogashira or Buchwald-Hartwig amination.
-
Sonogashira Coupling: This reaction typically requires a copper(I) co-catalyst in addition to the palladium catalyst.[21][22][23]
-
Troubleshooting: The absence or poor quality of the copper co-catalyst (e.g., CuI) is a common point of failure. Ensure you are using a fresh, high-purity source. The choice of amine base (often a tertiary amine like Et₃N or DIPEA) is also critical.[20] For challenging substrates, bulky, electron-rich ligands like XPhos have been shown to be effective.[20]
-
-
Buchwald-Hartwig Amination: This C-N bond-forming reaction is sensitive to the nature of the amine.[24]
-
Troubleshooting: Amines with β-hydrogens can undergo β-hydride elimination, leading to low yields.[8][9] If you are using such an amine, a carefully selected ligand (e.g., tBuDavePhos) and optimized conditions are crucial.[8][9] The choice of base is also critical; strong, non-nucleophilic bases like NaOtBu, K₂CO₃, or Cs₂CO₃ are commonly used.[19]
-
-
Heck Reaction: This reaction couples the 4-bromo-pyrazole with an alkene and does not involve an organometallic reagent.[25]
II. Frequently Asked Questions (FAQs)
Q1: Which palladium precatalyst should I start with?
A1: For general screening, Pd(OAc)₂ or Pd₂(dba)₃ combined with a suitable ligand are common starting points.[18] However, for improved reliability and faster activation, we highly recommend using a modern Buchwald precatalyst (e.g., SPhos Pd G3, XPhos Pd G4).[4] These are air- and moisture-stable solids that ensure an accurate ligand-to-palladium ratio and generate the active Pd(0) species more efficiently.[4]
Q2: How important is the purity of my 4-bromo-pyrazole?
A2: Very important. Impurities can interfere with the catalyst or participate in side reactions. Ensure your starting material is fully characterized (NMR, LC-MS) and purified, typically by recrystallization or column chromatography, before use.
Q3: Can I use 4-chloro- or 4-iodo-pyrazoles instead of 4-bromo-pyrazoles?
A3: Yes, but the reactivity will differ significantly. The general reactivity trend for the oxidative addition step is C-I > C-Br > C-Cl, based on bond strength.[1][25]
-
4-Iodo-pyrazoles are more reactive and can often be coupled under milder conditions.[1] However, they are also more expensive and can be more prone to dehalogenation.
-
4-Chloro-pyrazoles are more stable and cost-effective but are significantly less reactive.[1] They typically require more active catalyst systems (e.g., those with highly electron-rich and bulky biarylphosphine ligands) and higher reaction temperatures to achieve good yields.[11][12]
Q4: My reaction turns black. Is this normal?
A4: A color change to dark brown or black is common and often indicates the formation of the active Pd(0) species.[15] However, the formation of a significant amount of black precipitate (palladium black) can indicate catalyst decomposition, which may be caused by exposure to oxygen or excessively high temperatures. If the reaction stalls and a large amount of precipitate is observed, catalyst decomposition is a likely culprit.
Q5: What is the optimal catalyst loading?
A5: A typical starting point for optimization is 1-2 mol % of the palladium precatalyst.[16][29] For challenging substrates or to overcome catalyst inhibition, you may need to increase this to 3-5 mol %.[7] For process chemistry and large-scale synthesis, the goal is to reduce the catalyst loading as much as possible, sometimes to parts-per-million (ppm) levels, without sacrificing yield or reaction time.[29]
III. Visualization of Key Concepts
To aid in understanding, the following diagrams illustrate the core catalytic cycle and a logical troubleshooting workflow.
The Catalytic Cycle
The general mechanism for most palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[25][30]
Caption: A simplified diagram of the palladium catalytic cycle.
Troubleshooting Workflow
When a reaction fails, a systematic approach can help identify the problem quickly.
Caption: A decision tree for troubleshooting failed reactions.
IV. Recommended Starting Protocols
The following tables provide validated starting points for common cross-coupling reactions with 4-bromo-pyrazoles. These are intended as a baseline for your own optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommended Condition | Rationale / Comments |
| Palladium Source | XPhos Pd G3 (2 mol %) | Highly active, air-stable precatalyst for efficient Pd(0) generation.[4][6] |
| Ligand | XPhos (included in precatalyst) | Bulky, electron-rich ligand effective for heteroaryl halides.[6] |
| Base | K₃PO₄ (2.0 equivalents) | Commonly effective, moderately strong base.[6][17] |
| Solvent | Dioxane / H₂O (4:1 v/v) | Good for solubilizing both organic and inorganic reagents.[6][16] |
| Temperature | 100 °C | Sufficient thermal energy for most aryl-aryl couplings.[6][16] |
| Atmosphere | Inert (Argon or Nitrogen) | Critical to prevent catalyst decomposition.[12] |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Recommended Condition | Rationale / Comments |
| Palladium Source | Pd₂(dba)₃ (2 mol %) | Common and effective Pd(0) source. |
| Ligand | tBuDavePhos (4-5 mol %) | Effective for coupling amines, including those with β-hydrogens.[8][9] |
| Base | NaOtBu (2.0 equivalents) | Strong, non-nucleophilic base suitable for C-N coupling. |
| Solvent | Toluene or Xylene | Non-polar, high-boiling solvents are often preferred.[19] |
| Temperature | 90-110 °C | Higher temperatures are often required for C-N bond formation.[9][19] |
| Atmosphere | Inert (Argon or Nitrogen) | Essential for maintaining catalyst activity. |
References
- Palladium-catalyzed cross-coupling reactions | Organic Chemistry II Class Notes | Fiveable. (2025, September 15). Fiveable.
- The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms - ChemRxiv. ChemRxiv.
- Photocatalytic Synthesis of (Hetero)biaryls via Palladium-Catalyzed Hybrid-Radical Cross-Coupling of (Hetero)aryl Halides and C–H Functionalization of Heteroarenes | JACS Au - ACS Publications. (2026, February 5).
- Design of a Versatile and Improved Precatalyst Scaffold for Palladium-Catalyzed Cross-Coupling: (η3-1-tBu-indenyl)2(μ-Cl)2Pd2 | ACS Catalysis. (2015, May 6).
- New Palladium Precatalysts For Cross-Coupling Reactions - ABCR. ABCR.
- Application Notes and Protocols for Sonogashira Coupling of 1-benzyl-4-bromo-1H-pyrazole - Benchchem. BenchChem.
- Solvent, base and Pd source effects on the model SM cross-coupling (CC)... - ResearchGate.
- Optimization of the Sonogashira coupling of 4-bromo-3-... | Download Table - ResearchGate.
- Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. ScienceDirect.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- 2.2: Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. (2023, August 2). Chemistry LibreTexts.
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- "optimization of catalyst loading for cross-coupling of 1-benzyl-4-bromo-1H-pyrazole" - Benchchem. BenchChem.
- Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development - DSpace@MIT. DSpace@MIT.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. (2020, October 12).
- New pyrazole-ether hybrid ligands in palladium c
- Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - NIH. (2014, January 13).
- G3 and G4 Buchwald Prec
- A Thermally Stable, Alkene-Free Palladium Source for Oxidative Addition Complex Formation and High Turnover C
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Chemistry LibreTexts.
- Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Reddit.
- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog. (2026, January 7).
- Palladium catalytic systems with hybrid pyrazole ligands in C–C coupling reactions. Nanoparticles versus molecular complexes | Semantic Scholar. (2013, January 15). Semantic Scholar.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022, July 10).
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC.
- Pyrazoles and Heck Reaction - ResearchGate.
- Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions | Chemical Reviews. (2010, January 15).
- What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. (2018, April 4). Quora.
- Sonogashira coupling - Wikipedia. Wikipedia.
- heck-mizoroki reaction of 4-iodo-1h-pyrazoles. (2011, March 2). HETEROCYCLES.
- Sonogashira Coupling - Organic Chemistry Portal. Organic Chemistry Portal.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2025, August 7).
- Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave - ScholarWorks @ UTRGV. UTRGV ScholarWorks.
- Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. White Rose Research Online.
- Optimization of Pd-catalyzed cross-coupling reactions a | Download Table - ResearchGate.
- A Comparative Guide to the Reactivity of 4-Halo-pyrazoles in Cross-Coupling Reactions - Benchchem. BenchChem.
- Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters - MDPI. (2024, October 11). MDPI.
- Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Yoneda Labs.
- INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QU
- Heck Reaction - Organic Chemistry Portal. Organic Chemistry Portal.
- Heck Reaction—State of the Art - MDPI. (2017, September 11). MDPI.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. media.abcr.com [media.abcr.com]
- 4. G3 and G4 Buchwald Precatalysts [sigmaaldrich.com]
- 5. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Yoneda Labs [yonedalabs.com]
- 12. quora.com [quora.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 15. reddit.com [reddit.com]
- 16. html.rhhz.net [html.rhhz.net]
- 17. scholarworks.utrgv.edu [scholarworks.utrgv.edu]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. fiveable.me [fiveable.me]
- 26. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 27. Heck Reaction [organic-chemistry.org]
- 28. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 29. pubs.acs.org [pubs.acs.org]
- 30. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Technical Support Center: Pyrazole Synthesis & Troubleshooting
[1]
Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.) Topic: Troubleshooting Common Side Reactions in Pyrazole Synthesis
Introduction
Welcome to the Pyrazole Synthesis Technical Support Center. Pyrazoles are privileged scaffolds in medicinal chemistry, forming the core of blockbuster drugs like Celecoxib (Celebrex) and Sildenafil (Viagra). However, their synthesis is notoriously plagued by regioselectivity issues and stalled intermediates.
This guide is not a textbook; it is a troubleshooting manual designed to unstuck your chemistry. We address the "Why" (mechanism) and the "How" (protocol) of the most frequent failure modes.
Ticket #001: The Regioselectivity Crisis (1,3- vs. 1,5-Isomers)
User Complaint:
"I am reacting an unsymmetrical 1,3-diketone with methylhydrazine. I need the 1,3-isomer, but I'm getting a 60:40 mixture of 1,3- and 1,5-isomers. Column chromatography is a nightmare. Help."
The Diagnosis: This is the classic Knorr Pyrazole Synthesis dilemma. The reaction proceeds via the initial attack of the hydrazine nitrogen on a carbonyl carbon.[1] Since you have two different carbonyls (unsymmetrical diketone) and two different nitrogens (substituted hydrazine), you have competing pathways.[2][3]
The Mechanism (Causality): Regioselectivity is governed by the interplay of electronic hardness and steric bulk .
-
Electronic Control: The most nucleophilic nitrogen (usually the NH attached to the methyl group) attacks the most electrophilic carbonyl.
-
Steric Control: The least sterically hindered nitrogen attacks the least hindered carbonyl.
The Fix: Fluorinated Solvents Standard protic solvents (EtOH, MeOH) often fail to provide high selectivity. The use of fluorinated alcohols like 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP) has been proven to drastically enhance regioselectivity, often flipping the ratio to >95:5 in favor of the 1,3-isomer [1][2].
Why it works: Fluorinated solvents are strong hydrogen-bond donors (HBD). They activate the carbonyls selectively and solvate the hydrazine, effectively amplifying the electronic differences between the two carbonyls.
Optimized Protocol: Regioselective Knorr Synthesis
| Parameter | Standard Condition (Avoid) | Optimized Condition (Recommended) |
| Solvent | Ethanol or Methanol | TFE (Trifluoroethanol) or HFIP |
| Temperature | Reflux (Thermodynamic control) | 0°C to RT (Kinetic control) |
| Additives | HCl (often scrambles isomers) | None (or mild Lewis Acid if needed) |
Step-by-Step:
-
Dissolve the unsymmetrical 1,3-diketone (1.0 equiv) in TFE (0.5 M concentration).
-
Cool the solution to 0°C.
-
Add the substituted hydrazine (1.1 equiv) dropwise over 10 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitor: Check LCMS. If the intermediate hydrazone is present but cyclization is slow, heat to 40°C.
-
Workup: Evaporate TFE (recyclable). The residue is often the pure regioisomer.
Visualizing the Decision Pathway
Caption: Decision workflow for maximizing regioselectivity using solvent effects.
Ticket #002: The "Stalled" Intermediate (Hydrazone)
User Complaint:
"My starting material is consumed, but the mass spec shows a peak of [M+18]. The ring won't close."
The Diagnosis: You have formed the hydrazone intermediate , but the dehydration step (cyclization) is stalled. This is common when the carbonyl being attacked is electron-rich or sterically crowded.
The Fix: Acid-Catalyzed Dehydration The elimination of water is the rate-limiting step. If the reaction stalls in neutral alcohol, you must force the dehydration.
Troubleshooting Table:
| Scenario | Recommended Action |
| Stalled at Hydrazone | Add 10 mol% p-TsOH or AcOH and reflux. |
| Water Sensitive | Use a Dean-Stark trap (toluene reflux) or add molecular sieves (3Å). |
| Acid Sensitive | Use Burgess Reagent (mild dehydrating agent) in THF. |
Ticket #003: "It's Not Aromatic" (Pyrazoline vs. Pyrazole)
User Complaint:
"I used an
-unsaturated ketone (chalcone) and hydrazine. I isolated a solid, but the NMR shows chiral protons. It's not aromatic."
The Diagnosis:
Reaction of
The Fix: Oxidative Aromatization You need an oxidant to remove the two hydrogens.
Protocol: DDQ Oxidation
-
Dissolve the crude pyrazoline in 1,4-Dioxane or Toluene.
-
Add DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) (1.1 equiv).
-
Stir at RT (or mild heat 50°C) for 1–3 hours.
-
Observation: The reaction mixture will turn deep red/brown (formation of DDQ-H2 complex).
-
Workup: Filter off the precipitated hydroquinone byproduct. Wash the filtrate with saturated NaHCO3 to remove residual DDQ species.
Alternative Oxidants:
-
MnO2 (Activated): Cheap, but requires large excess (10–20 equiv).
-
Air/O2: Slow, often requires transition metal catalysis (Cu or Co).
Visualizing the Oxidation Pathway
Caption: Transformation of Chalcones to Pyrazoles via the Pyrazoline intermediate.[4][1][5][6]
Ticket #004: N-Alkylation Ambiguity
User Complaint:
"I have a 3-substituted pyrazole. When I treat it with NaH and methyl iodide, I get a 1:1 mixture of N1- and N2-methylated products."
The Diagnosis: Unsubstituted pyrazoles exist as tautomers. The anion formed after deprotonation has the negative charge delocalized over both nitrogens. Alkylation is rarely selective unless there is a massive steric or electronic bias [4].
The Fix: The "Seminal" Workaround or Chan-Lam Coupling Direct alkylation is difficult to control.
-
Steric Blocking: If one nitrogen is flanked by a bulky group (e.g., t-Butyl), alkylation might favor the distal nitrogen, but this is unreliable.
-
Chan-Lam Coupling (Recommended for Arylation): Use Boronic acids with Cu(OAc)2. This often provides better selectivity based on thermodynamics.
-
Mitsunobu Reaction: Sometimes offers different selectivity profiles than SN2 alkylation.
Advanced Tip: Transient Protection If you need specific regiochemistry, it is often better to synthesize the pyrazole with the substituent already on the hydrazine (See Ticket #001) rather than alkylating later. If you must alkylate, consider using Trichloroacetimidates with acid catalysis, which operates under different mechanistic rules than basic alkylation [5].[7]
References
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols. Source:Journal of Organic Chemistry URL:[Link] Context: Establishes TFE/HFIP as superior solvents for directing regioselectivity in Knorr synthesis.
-
Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation. Source:Molecules (MDPI) URL:[Link] Context: Details the oxidation of pyrazolines to pyrazoles using MnO2.
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence. Source:The Journal of Organic Chemistry URL:[Link] Context: Discusses the difficulty of N-alkylation and structural evidence for selectivity.
-
Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Source:Molecules (MDPI) URL:[Link] Context: Provides an alternative alkylation strategy to avoid basic conditions.
Sources
- 1. jk-sci.com [jk-sci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Stability issues of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole in solution
Welcome to the technical support center for 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to address potential stability issues when working with this compound in solution. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated experimental protocols to ensure the integrity of your experiments.
Introduction to the Stability of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole
4-Bromo-3-(2-chlorophenyl)-1H-pyrazole is a substituted pyrazole derivative with potential applications in medicinal chemistry and drug discovery. The stability of this compound in solution is critical for obtaining reliable and reproducible experimental results. The pyrazole ring, while aromatic, can be susceptible to degradation under certain conditions.[1][2][3] Furthermore, the presence of bromo and chloro substituents can influence its reactivity and degradation pathways. This guide will help you navigate the potential stability challenges associated with this molecule.
Troubleshooting Guide: Diagnosing and Resolving Instability
Encountering unexpected results or observing changes in your stock solutions can be frustrating. This section provides a logical workflow to identify and mitigate stability issues with 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole.
Initial Observation: You notice a change in the appearance of your solution (e.g., color change, precipitation) or inconsistent analytical results over time.
dot digraph "Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
// Nodes Start [label="Start: Observe Instability\n(e.g., color change, precipitation, inconsistent data)", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Solvent [label="1. Evaluate Solvent Choice\n- Is it appropriate? (e.g., DMSO, DMF, Acetonitrile)\n- Is it high purity and anhydrous?", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_pH [label="2. Assess pH of the Solution\n- Is the solution acidic or basic?\n- Could hydrolysis be an issue?", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Storage [label="3. Review Storage Conditions\n- Temperature (Room temp, 4°C, -20°C)?\n- Exposure to light?", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Atmosphere [label="4. Consider Atmospheric Exposure\n- Is the solution exposed to air (oxygen)?\n- Could oxidation be a factor?", fillcolor="#F1F3F4", fontcolor="#202124"];
Solvent_OK [label="Solvent is appropriate and pure", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Solvent_Issue [label="Solvent is suspect", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; pH_Neutral [label="pH is neutral", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; pH_Issue [label="pH is acidic/basic", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Storage_OK [label="Stored cold and dark", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Storage_Issue [label="Stored at RT or exposed to light", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Atmosphere_OK [label="Inert atmosphere", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Atmosphere_Issue [label="Exposed to air", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Action_Solvent [label="Action:\n- Use fresh, high-purity, anhydrous solvent.\n- Test alternative solvents.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_pH [label="Action:\n- Buffer the solution to a neutral pH if compatible with the experiment.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Storage [label="Action:\n- Store solutions at -20°C or -80°C.\n- Use amber vials or wrap in foil.", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Action_Atmosphere [label="Action:\n- Degas the solvent before use.\n- Store under an inert atmosphere (N₂ or Ar).", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Advanced_Analysis [label="5. Conduct Forced Degradation Study\n- Analyze by HPLC-MS to identify degradants.", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="Resolution: Stable Solution and Reliable Data", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Solvent; Check_Solvent -> Solvent_OK [label="Yes"]; Check_Solvent -> Solvent_Issue [label="No"]; Solvent_Issue -> Action_Solvent; Action_Solvent -> Check_pH; Solvent_OK -> Check_pH;
Check_pH -> pH_Neutral [label="Yes"]; Check_pH -> pH_Issue [label="No"]; pH_Issue -> Action_pH; Action_pH -> Check_Storage; pH_Neutral -> Check_Storage;
Check_Storage -> Storage_OK [label="Yes"]; Check_Storage -> Storage_Issue [label="No"]; Storage_Issue -> Action_Storage; Action_Storage -> Check_Atmosphere; Storage_OK -> Check_Atmosphere;
Check_Atmosphere -> Atmosphere_OK [label="Yes"]; Check_Atmosphere -> Atmosphere_Issue [label="No"]; Atmosphere_Issue -> Action_Atmosphere; Action_Atmosphere -> Advanced_Analysis; Atmosphere_OK -> Advanced_Analysis;
Advanced_Analysis -> End; } enddot Caption: A logical workflow for troubleshooting stability issues of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole in solution.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole?
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: Pyrazole derivatives can be susceptible to both acidic and basic hydrolysis.[5][6] The pyrazole ring itself is a weak base.[1] Extreme pH conditions can lead to ring opening or other degradation pathways.[2] If your experimental conditions permit, maintaining a neutral pH is advisable. For experiments requiring acidic or basic conditions, it is essential to evaluate the compound's stability under those specific conditions.
Q3: Is 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole sensitive to light?
A3: Bromo-substituted aromatic compounds can be susceptible to photodegradation.[7][8] The carbon-bromine bond can undergo homolytic cleavage upon exposure to UV light, leading to the formation of radical species and subsequent degradation products. Therefore, it is highly recommended to protect solutions of this compound from light by using amber vials or by wrapping containers in aluminum foil.[5]
Q4: What are the optimal storage conditions for solutions of this compound?
A4: To minimize degradation, solutions of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole should be stored at low temperatures, such as -20°C or -80°C.[9] For long-term storage, it is also recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles. Storing solutions under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.[5]
Q5: I see a precipitate forming in my stock solution over time. What could be the cause?
A5: Precipitate formation can be due to several factors:
-
Poor Solubility: The concentration of your stock solution may exceed the compound's solubility limit in the chosen solvent, especially if the temperature fluctuates.
-
Degradation: The precipitate could be a less soluble degradation product.
-
Interaction with Water: If using a non-aqueous solvent like DMSO, absorption of atmospheric moisture can reduce the solubility of the compound and cause it to precipitate.
To troubleshoot this, try preparing a more dilute stock solution, ensure your solvent is anhydrous, and store it with proper sealing to prevent moisture ingress.
Experimental Protocols
To systematically investigate the stability of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole, a forced degradation study is recommended.[10][11][12] This involves subjecting the compound to harsh conditions to accelerate its degradation and identify potential degradation products.
Protocol 1: Forced Degradation Study
Objective: To identify the degradation pathways of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole and develop a stability-indicating analytical method.
Materials:
-
4-Bromo-3-(2-chlorophenyl)-1H-pyrazole
-
HPLC-grade Methanol or Acetonitrile
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with a UV or PDA detector
-
LC-MS system for identification of degradation products
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole in a suitable solvent (e.g., Methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 8, and 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 2, 8, and 24 hours, protected from light.
-
Thermal Degradation: Incubate a solution of the compound in a neutral buffer at 60°C and 80°C for 24 and 48 hours.
-
Photostability: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[5]
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base-stressed samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze the samples by a suitable stability-indicating analytical method, typically a reverse-phase HPLC with a PDA detector.
-
-
Data Evaluation:
-
Calculate the percentage of degradation of the parent compound under each stress condition.
-
Examine the chromatograms for the appearance of new peaks corresponding to degradation products.
-
If available, use LC-MS to determine the mass of the degradation products to aid in their identification.
-
dot digraph "Forced_Degradation_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
// Nodes Start [label="Start: Prepare Stock Solution\n(1 mg/mL in Methanol)", fillcolor="#FBBC05", fontcolor="#202124"]; Stress_Conditions [label="Apply Stress Conditions", shape=septagon, fillcolor="#F1F3F4", fontcolor="#202124"]; Acid [label="Acid Hydrolysis\n(0.1 M HCl, 60°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Base [label="Base Hydrolysis\n(0.1 M NaOH, 60°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Oxidation [label="Oxidation\n(3% H₂O₂, RT)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Thermal [label="Thermal Degradation\n(60°C & 80°C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Photo [label="Photodegradation\n(ICH Q1B)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Analysis [label="Analyze Samples by HPLC-PDA/MS", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Data_Evaluation [label="Data Evaluation", shape=septagon, fillcolor="#F1F3F4", fontcolor="#202124"]; Degradation_Percentage [label="Calculate % Degradation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Identify_Products [label="Identify Degradation Products", fillcolor="#34A853", fontcolor="#FFFFFF"]; Mass_Balance [label="Establish Mass Balance", fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="Outcome: Understanding of Degradation Pathways and a Validated Stability-Indicating Method", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Stress_Conditions; Stress_Conditions -> Acid; Stress_Conditions -> Base; Stress_Conditions -> Oxidation; Stress_Conditions -> Thermal; Stress_Conditions -> Photo;
Acid -> Analysis; Base -> Analysis; Oxidation -> Analysis; Thermal -> Analysis; Photo -> Analysis;
Analysis -> Data_Evaluation; Data_Evaluation -> Degradation_Percentage; Data_Evaluation -> Identify_Products; Data_Evaluation -> Mass_Balance;
Degradation_Percentage -> End; Identify_Products -> End; Mass_Balance -> End; } enddot Caption: Workflow for a typical forced degradation study.
Summary of Potential Degradation Pathways
Based on the chemical structure of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole and the general reactivity of related compounds, the following degradation pathways are plausible:
| Stress Condition | Potential Degradation Pathway |
| Acidic/Basic Hydrolysis | Potential for hydrolysis of the pyrazole ring, although pyrazoles are generally stable to oxidation.[1] The C-Br bond is generally stable to hydrolysis under these conditions. |
| Oxidation | The pyrazole ring can undergo oxidation, potentially leading to hydroxylation or ring opening.[6] |
| Photochemical | The C-Br bond is the most likely site for photodegradation, leading to de-bromination or other radical-mediated reactions.[7][8] |
| Thermal | High temperatures can lead to decomposition, likely initiated by the cleavage of the weakest bonds in the molecule.[13] |
References
-
Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. PMC. Available at: [Link]
-
Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available at: [Link]
-
4-Bromo pyrazole. ChemBK. Available at: [Link]
-
Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). PubMed. Available at: [Link]
-
Thermal Decomposition Studies of Halogenated Organic Compounds. Semantic Scholar. Available at: [Link]
-
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. Available at: [Link]
-
Synthesis and Evalution of Pyrazole Derivatives by Different Method. International Journal of Pharmaceutical Research and Applications. Available at: [Link]
-
Forced Degradation Studies. MedCrave online. Available at: [Link]
-
Recent highlights in the synthesis and biological significance of pyrazole derivatives. PMC. Available at: [Link]
-
Forced Degradation – A Review. Biomed J Sci & Tech Res. Available at: [Link]
-
Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate. Available at: [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. Available at: [Link]
-
Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. MDPI. Available at: [Link]
-
Advances in Pyrazole Ring Formation and Their Methodologies: Review. Available at: [Link]
-
APPROACH ABOUT CURRENT TRENDS ON FORCED DEGRADATION STUDIES FOR STABILITY INDICATING METHODS. IJCRT.org. Available at: [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. Available at: [Link]
-
A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET. Available at: [Link]
-
Metabolism of pyrazole. Structure elucidation of urinary metabolites. PubMed. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
Halogen substitution reaction in bromonaphtol and iodophenol photoinitiated by aromatic amines. ResearchGate. Available at: [Link]
-
4-Bromopyrazole. PubChem. Available at: [Link]
-
Bromination of pyrazole derivatives. ResearchGate. Available at: [Link]
-
Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. ResearchGate. Available at: [Link]
-
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]
-
One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Available at: [Link]
-
Pyrazole and Its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications (A Review). orientjchem.org. Available at: [Link]
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. Available at: [Link]
- Xnxz xnx xnx. Google Patents.
-
Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry Class Notes. Available at: [Link]
-
Thermal Decomposition Behavior of a Heterocyclic Aramid Fiber. Scilit. Available at: [Link]
-
Halogenation of Aromatic Compounds by N-Bromo- and N-Chlorosuccinimide under Ionic Conditions. The Journal of Organic Chemistry. Available at: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Comprehensive Review on Pyrazole and It’s Pharmacological Properties [ijraset.com]
- 4. chembk.com [chembk.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 3-(4-BROMOPHENYL)-1H-PYRAZOLE, 97% | Others 15 | 73387-46-9 | Invivochem [invivochem.com]
- 10. ajrconline.org [ajrconline.org]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. biomedres.us [biomedres.us]
- 13. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Scalable synthesis of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole for preclinical studies
This guide is structured as a Technical Support Center for process chemists and medicinal scientists. It assumes you are moving from milligram-scale discovery to gram/kilogram-scale synthesis (preclinical supply).
Executive Summary & Route Architecture
User Query: “We need a robust, scalable route for 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole (>100g). We are seeing variable yields and colored impurities with our current one-pot method.”
Specialist Response: For preclinical scale-up, "one-pot" methods often fail due to thermal runaway risks and difficult impurity profiling. We recommend a telescoped 3-step protocol (2 isolated intermediates) that prioritizes regiocontrol and safety.
The Validated Pathway (Workflow Diagram)
Caption: Figure 1. Linear synthesis workflow designed for intermediate isolation to reject impurities before the final step.
Detailed Experimental Protocols
Step 1: Enaminone Formation
Objective: Activation of the acetyl group without using corrosive bases.
-
Reagents: 2'-Chloroacetophenone (1.0 equiv), DMF-DMA (1.2 equiv).
-
Solvent: None (Neat) or Toluene (if volume is needed).
-
Protocol:
-
Charge 2'-Chloroacetophenone into the reactor.
-
Add DMF-DMA (N,N-Dimethylformamide dimethyl acetal).
-
Heat to 90–100°C for 4–6 hours.
-
Critical Control Point: Distill off the methanol byproduct continuously to drive equilibrium.
-
Cool to 0°C. The enaminone usually precipitates as a yellow/orange solid.
-
Filtration wash: Cold heptane.
-
-
Why this works: DMF-DMA is cleaner than Claisen condensation (NaOEt/Formate) because it generates only volatile byproducts (MeOH), avoiding salt formation.
Step 2: Pyrazole Cyclization
Objective: Formation of the heterocyclic core.
-
Reagents: Enaminone (from Step 1), Hydrazine Hydrate (1.1 equiv), Ethanol (5 vol).
-
Protocol:
-
Dissolve Enaminone in Ethanol.
-
Safety: Add Hydrazine Hydrate dropwise at <20°C. Hydrazine addition is exothermic.
-
Reflux (78°C) for 2–3 hours.
-
Concentrate solvent to 20% volume.
-
Add water to precipitate the product.
-
Filter and dry.[1]
-
Step 3: Regioselective Bromination
Objective: Functionalization at C4 without over-bromination.
-
Reagents: 3-(2-chlorophenyl)-1H-pyrazole, NBS (N-Bromosuccinimide, 1.05 equiv).
-
Solvent: Acetonitrile (MeCN) or DMF. Note: MeCN is preferred for easier workup.
-
Protocol:
-
Dissolve pyrazole in MeCN (10 vol).
-
Cool to 0–5°C .
-
Add NBS portion-wise over 30 minutes. Do not dump all at once.
-
Allow to warm to RT and stir for 2 hours.
-
Quench: Add 10% aqueous Sodium Thiosulfate (removes active bromine species).
-
Precipitate by adding water (1:1 ratio with solvent).
-
Filter crude solid.[1]
-
Troubleshooting Center (FAQ & Diagnostics)
Category: Reaction Failures
Q: My enaminone reaction (Step 1) stalled at 70% conversion.
-
Diagnosis: Methanol accumulation is inhibiting the forward reaction.
-
Fix: You must actively distill off methanol. If running neat, apply a slight vacuum or a nitrogen sweep to strip the alcohol. If using toluene, increase the reflux ratio to remove the MeOH/Toluene azeotrope.
Q: During bromination (Step 3), the reaction turned dark brown/black.
-
Diagnosis: Free bromine (
) generation or radical oxidation. This happens if NBS is old (degraded) or the reaction got too hot (>40°C). -
Fix:
-
Check NBS quality (should be white/cream, not yellow).
-
Keep T < 25°C.
-
Rescue: Wash the organic layer with saturated Sodium Bisulfite solution immediately. This reduces colored oxidized impurities back to colorless salts.
-
Category: Impurity Management
Q: I see a "Bis-bromo" impurity in LCMS (+79 amu).
-
Diagnosis: Over-bromination. The pyrazole ring is most reactive at C4, but excess NBS or high temps can force bromination on the phenyl ring or N-bromination.
-
Fix:
-
Strictly limit NBS to 1.0–1.05 equivalents.
-
Do not let the reaction run overnight; quench immediately upon consumption of starting material.
-
Q: The final product has a persistent yellow tint (Target: White).
-
Diagnosis: Trace succinimide or polymerized enaminone carryover.
-
Fix: Recrystallization is required.[1]
-
Solvent System: Ethanol/Water (80:20) or Isopropanol.
-
Protocol: Dissolve in hot alcohol, add activated charcoal (5 wt%), filter hot over Celite, then cool slowly to 4°C.
-
Safety & Compliance: Hydrazine Control
Critical Alert: Hydrazine is a known genotoxic impurity (GTI). For preclinical studies, levels must be controlled to ppm levels.
Purification Logic Tree:
Caption: Figure 2. Decision matrix for Genotoxic Impurity (GTI) remediation.
Removal Protocol: If simple washing fails, dissolve the crude pyrazole (Step 2 product) in EtOAc and wash with a 5% aqueous solution of benzaldehyde or acetone. This converts residual hydrazine into a hydrazone, which is highly lipophilic and stays in the organic mother liquor during the subsequent crystallization, or can be separated by chromatography if absolutely necessary (though crystallization is preferred).
Data Summary Table
| Parameter | Step 1 (Enaminone) | Step 2 (Cyclization) | Step 3 (Bromination) |
| Typical Yield | 85–92% | 80–88% | 75–85% |
| Major Impurity | Unreacted Ketone | Azine dimer | Dibromo-species |
| Critical Process Parameter | MeOH Removal | Addition Rate (Exotherm) | Temperature (<25°C) |
| Scale-up Hazard | None (Thermal) | Hydrazine Toxicity | Exotherm (if DMF used) |
References
-
Process Safety in Bromination: Org. Process Res. Dev.2020 , 24, 1586–1601.[2] (Discusses hazards of NBS/DMF mixtures).
-
General Pyrazole Synthesis: European Journal of Organic Chemistry, 2009 , 32, 5647. (Acetophenone/DMF-DMA route validation).
-
Hydrazine Removal: United States Patent 5484511. (Process for removal of hydrazine impurities).[3]
-
Regioselectivity of NBS: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (Confirming C4 selectivity in pyrazoles).
Sources
- 1. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]
- 2. scientificupdate.com [scientificupdate.com]
- 3. Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD - PMC [pmc.ncbi.nlm.nih.gov]
Addressing challenges in the functionalization of the pyrazole N-H bond
To: Research Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Troubleshooting Pyrazole N-H Functionalization
Introduction
The pyrazole ring is a cornerstone of modern medicinal chemistry, serving as the core scaffold in blockbuster drugs like Celecoxib (Celebrex), Ruxolitinib, and Sildenafil. However, the functionalization of the pyrazole N-H bond remains a notorious bottleneck. The core challenge lies in annular tautomerism —the rapid proton exchange between N1 and N2—which renders the two nitrogens chemically ambiguous.
This guide moves beyond generic textbook advice. It is a troubleshooting system designed to help you diagnose regioselectivity failures, optimize stalled cross-couplings, and select the correct synthetic pathway based on steric and electronic causality.
Module 1: The Regioselectivity Conundrum (N-Alkylation)
The Core Problem: You are alkylating an unsymmetrical pyrazole (e.g., 3-substituted) and obtaining an inseparable mixture of 1,3- and 1,5-isomers.
Mechanistic Insight: The "Distal vs. Proximal" Rule
In solution, 3-substituted pyrazoles exist in equilibrium between the 3-substituted (A) and 5-substituted (B) tautomers.
-
Steric Control: Alkylation preferentially occurs at the nitrogen distal to the bulky substituent to minimize steric clash (leading to the 1,3-isomer).
-
Electronic Control: If the substituent is a hydrogen-bond donor or electron-withdrawing group (e.g., CF3), it may stabilize the adjacent nitrogen anion, directing alkylation proximally (leading to the 1,5-isomer).
Troubleshooting Guide: N-Alkylation
| Symptom | Probable Cause | Corrective Action |
| 50:50 Regioisomer Mixture | Small substituent (Me, Et) offers insufficient steric bias. | Switch to Michael Addition: Use enones/acrylates. These reactions are often highly selective for the N1 position due to thermodynamic control. |
| Wrong Isomer (Sterically Crowded) | Reaction is under kinetic control, or coordination effects are active. | Switch Solvent/Base: Use non-polar solvents (Toluene) with KOH/18-crown-6 to promote thermodynamic equilibration. Avoid chelating metal ions (Li+, Na+) if coordination is suspected. |
| Low Conversion | Pyrazole pKa is too high (>14); Nucleophile is weak. | Boost Basicity: Switch from K2CO3 to Cs2CO3 or NaH. Add catalytic KI (Finkelstein) if using alkyl chlorides. |
Visualization: Regioselectivity Decision Tree
Caption: Decision logic for predicting major regioisomers in pyrazole alkylation based on substituent effects.
Module 2: Metal-Catalyzed N-Arylation (The "Stalled Reaction")
The Core Problem: Direct SNAr fails because the aryl halide is not electron-deficient. You switch to Copper (Ullmann/Chan-Lam) or Palladium (Buchwald), but the reaction stalls or yields are poor.
Protocol 1: Chan-Lam Coupling (Copper-Catalyzed Oxidative Coupling)
Best for: Mild conditions, room temperature, aryl boronic acids.
Common Failure Mode: The reaction turns dark brown/black immediately and yields <10%.
-
Diagnosis: Catalyst disproportionation or lack of oxidant.
-
Fix: The Chan-Lam cycle requires Cu(II). If Cu(II) is reduced to Cu(0) (black precip) before the cycle turns over, the reaction dies.
Optimized Protocol:
-
Reagents: Pyrazole (1.0 equiv), Aryl Boronic Acid (1.5–2.0 equiv), Cu(OAc)2 (0.1–1.0 equiv).
-
Base: Pyridine (2.0 equiv) or Et3N.
-
Additives: 4Å Molecular Sieves are critical. Water promotes protodeboronation of the boronic acid.
-
Atmosphere: Do not run under Argon. This reaction requires Oxygen to re-oxidize Cu(I) to Cu(II).[1] Use an O2 balloon or open air with vigorous stirring.
Protocol 2: Buchwald-Hartwig Amination
Best for: Unreactive aryl chlorides/bromides, large scale.
Common Failure Mode: No product, only dehalogenated arene.
-
Diagnosis: Reductive elimination is slower than β-hydride elimination or protodemetallation.
-
Fix: Pyrazoles are poor nucleophiles compared to primary amines. You need a specific ligand that facilitates reductive elimination from the Pd(II) center.
Recommended System:
-
Catalyst: Pd2(dba)3 or Pd(OAc)2.
-
Ligand: Me4tBuXPhos or tBuXPhos . These bulky, electron-rich ligands are essential for N-heterocycles.
-
Base: K3PO4 or Cs2CO3 (weaker bases reduce side reactions compared to NaOtBu).
Visualization: Chan-Lam Mechanistic Cycle & Failure Points
Caption: The Chan-Lam catalytic cycle. Note that the regeneration of Cu(II) via Oxygen is the rate-limiting step often overlooked.
Module 3: Mitsunobu Reaction (Alkylation with Alcohols)
The Core Problem: You need to alkylate with a secondary alcohol (inversion of stereochemistry), but the reaction yields only starting material.
Technical Causality: The Mitsunobu reaction requires the nucleophile (pyrazole) to be acidic enough (pKa < 11-13) to protonate the betaine intermediate. Unsubstituted pyrazoles (pKa ~14 in DMSO) are borderline.
Troubleshooting Steps:
-
pKa Check: If your pyrazole is electron-rich (high pKa), the standard DEAD/PPh3 system will fail.
-
Reagent Swap: Use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu3 (Tributylphosphine). This combination is more reactive and can handle less acidic nucleophiles (pKa up to ~15).
-
Order of Addition:
-
Standard: Mix Pyrazole + Alcohol + PPh3; add DEAD dropwise.
-
Troubleshooting: Premix PPh3 + DEAD at 0°C to form the betaine first, then add the alcohol, stir 10 min, then add the pyrazole. This prevents the pyrazole from reacting directly with DEAD (hydrazide formation).
-
Summary of Recommended Conditions
| Transformation | Substrate Type | Recommended System | Key Precaution |
| N-Alkylation | Unhindered / Symm. | NaH, DMF, 0°C -> RT | Dry DMF is essential to prevent O-alkylation of side groups. |
| N-Alkylation | Hindered / Unsymm. | Cs2CO3, MeCN, Reflux | MeCN allows easier workup than DMF; Cs+ improves solubility. |
| N-Arylation | Aryl Boronic Acids | Cu(OAc)2, Pyridine, DCM, Air | Must use O2/Air. Add 4Å Sieves.[2] |
| N-Arylation | Aryl Chlorides | Pd2(dba)3, tBuXPhos, K3PO4 | Requires inert atmosphere (Ar/N2). |
| N-Alkylation | Sensitive Alcohols | ADDP, PBu3, THF | Maintains stereochemical inversion. |
References
-
Regioselective Synthesis of N-Substituted Pyrazoles. Journal of Organic Chemistry. Link
-
Copper-Promoted Coupling of Pyrazoles with Boronic Acids (Chan-Lam). Tetrahedron Letters. Link
-
Buchwald-Hartwig Amination of Heterocycles. Chemical Science. Link
-
Mitsunobu Reaction: Mechanism and Modifications. Chemical Reviews. Link
-
Tautomerism in Pyrazoles and its Effect on Reactivity. Journal of Heterocyclic Chemistry. Link
Sources
Validation & Comparative
Forging the Core: A Comparative Guide to Suzuki vs. Stille Coupling for 4-Bromo-Pyrazoles
In the landscape of modern drug discovery and medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents. The ability to efficiently and selectively functionalize this heterocycle is paramount for the rapid generation of compound libraries and the optimization of lead candidates. Among the arsenal of cross-coupling reactions, the Suzuki-Miyaura and Stille couplings have emerged as workhorse methodologies for the construction of carbon-carbon bonds. This guide provides an in-depth, comparative analysis of these two powerful reactions for the specific application of functionalizing 4-bromo-pyrazoles, offering field-proven insights and experimental data to inform your synthetic strategy.
At a Glance: Key Differences Between Suzuki and Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[1][2][3] | High toxicity of organotin reagents and byproducts.[2][4][5] |
| Stability of Reagents | Boronic acids can be prone to protodeboronation.[2] | Organostannanes are generally stable to air and moisture.[2][4][5] |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases and certain functional groups like acidic protons.[6][7] | Excellent, tolerates a wide range of functional groups.[4][7][8] |
| Reaction Conditions | Typically requires a base for activation of the organoboron species.[3] | Often proceeds under neutral or mildly basic conditions.[7][8] |
| Byproduct Removal | Boron-based byproducts are often water-soluble and easily removed.[2] | Tin-based byproducts can be challenging to remove from the reaction mixture.[9][10] |
The Catalytic Heart: A Mechanistic Overview
Both the Suzuki and Stille couplings are palladium-catalyzed reactions that proceed through a similar catalytic cycle, fundamentally involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][9] Understanding the nuances of these steps is critical to appreciating the strengths and weaknesses of each method.
Suzuki-Miyaura Coupling: The Boron Approach
The catalytic cycle of the Suzuki coupling begins with the oxidative addition of the 4-bromo-pyrazole to a Pd(0) complex, forming a Pd(II) species.[1] A crucial distinction of the Suzuki reaction is the requirement of a base to activate the organoboron reagent (e.g., a boronic acid).[3] This activation forms a more nucleophilic boronate species, which then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst.[1]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
Stille Coupling: The Tin Advantage
Similar to the Suzuki coupling, the Stille reaction commences with the oxidative addition of the 4-bromo-pyrazole to a Pd(0) catalyst.[9] However, a key advantage of the Stille coupling is that the organotin reagent (organostannane) is sufficiently nucleophilic to directly participate in the transmetalation step without the need for a base.[8] This can be a significant benefit when working with base-sensitive substrates. Following transmetalation, reductive elimination yields the coupled product and the regenerated Pd(0) catalyst.[9]
Caption: Catalytic cycle of the Stille coupling.
Head-to-Head Performance for 4-Bromo-Pyrazole Functionalization
The choice between Suzuki and Stille coupling often hinges on the specific requirements of the synthesis, including the nature of the coupling partners, desired yield, and practical considerations.
Yield and Substrate Scope
Both Suzuki and Stille couplings are generally effective for the arylation and heteroarylation of 4-bromo-pyrazoles.[11][12] However, certain trends have been observed.
-
Steric Hindrance: Stille coupling can sometimes outperform Suzuki coupling when dealing with sterically demanding coupling partners.[13] The less sterically encumbered transition state in the transmetalation step of the Stille reaction can lead to higher yields in these challenging cases.[13]
-
Electronic Effects: For the coupling of electron-rich 4-bromo-pyrazoles, both methods can provide excellent yields. In some instances, Suzuki coupling has been reported to give slightly higher yields with electron-rich aryl bromides, while Stille coupling may show a slight advantage with electron-deficient partners.[13]
-
Unprotected NH-Pyrazoles: The Suzuki-Miyaura coupling has been successfully applied to unprotected NH-pyrazoles, offering a more direct route to certain derivatives without the need for protecting groups.[12]
Comparative Yield Data (Illustrative)
| 4-Bromo-Pyrazole Derivative | Coupling Partner | Suzuki Yield (%) | Stille Yield (%) | Reference |
| N-Trityl-4-bromo-pyrazole | Phenylboronic acid | High | Not Reported | [14] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Various boronic acids | Good to Excellent | Not Reported | [11] |
| 3- and 4-bromopyrazole | Various boronic acids | 61-86 | Not Reported | [12] |
| Diazocine-4-bromide | 1-Bromo-2-isopropylbenzene | 60 | 86 | [13] |
| Diazocine-4-bromide | 4-Bromoanisole | 95 | 90 | [13] |
| Diazocine-4-bromide | 1-Bromo-4-nitrobenzene | 80 | 89 | [13] |
Note: This table presents illustrative data from various sources and direct, side-by-side comparisons for 4-bromo-pyrazoles are limited in the literature. The diazocine examples provide a relevant comparison of the two methods with a nitrogen-containing heterocycle.
Functional Group Tolerance: A Key Differentiator
The superior functional group tolerance of the Stille coupling is one of its most significant advantages.[4][8] It is compatible with a wide array of functionalities, including aldehydes, ketones, and esters, which can be problematic in the basic conditions often required for Suzuki couplings.[6][8] This makes the Stille reaction a more robust choice when working with complex molecules bearing sensitive functional groups.
The Toxicity Dilemma: A Major Consideration
The primary drawback of the Stille coupling is the high toxicity of the organotin reagents and byproducts.[4][5] Organotin compounds are neurotoxic and their effects can be cumulative.[4][15] This necessitates careful handling, specialized waste disposal procedures, and often presents a significant barrier to the use of Stille chemistry in large-scale and industrial applications. In contrast, organoboron reagents used in Suzuki couplings are generally considered to have low toxicity, making them a "greener" and more practical choice for many applications.[1][3]
Practical Considerations: Reagent Stability and Byproduct Removal
Organostannanes are typically stable to air and moisture, which can simplify their handling and storage.[4][5] Boronic acids, on the other hand, can be susceptible to decomposition, particularly protodeboronation.[2]
The removal of byproducts is another important practical consideration. The tin-based byproducts of the Stille reaction can be difficult to separate from the desired product, often requiring specific workup procedures, such as treatment with a saturated aqueous solution of KF, or specialized chromatography.[9][10] The boron-based byproducts from Suzuki couplings are generally more polar and often easily removed by aqueous extraction.[2]
Experimental Protocols: A Practical Guide
The following are representative, step-by-step protocols for the Suzuki and Stille coupling of a generic 4-bromo-N-protected-pyrazole.
General Suzuki Coupling Protocol
Materials:
-
4-Bromo-N-protected-pyrazole (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 equiv)
-
Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the 4-bromo-N-protected-pyrazole, arylboronic acid, and base.
-
Add the solvent system.
-
Degas the mixture by bubbling with the inert gas for 10-15 minutes.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Stille Coupling Protocol
Materials:
-
4-Bromo-N-protected-pyrazole (1.0 equiv)
-
Organostannane (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Optional: Additive (e.g., CuI, LiCl)
-
Solvent (e.g., DMF, Toluene, Dioxane)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the 4-bromo-N-protected-pyrazole and the palladium catalyst.
-
Add the anhydrous solvent.
-
If using, add any additives at this stage.
-
Degas the mixture by bubbling with the inert gas for 10-15 minutes.
-
Add the organostannane reagent via syringe.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
To facilitate the removal of tin byproducts, the reaction mixture can be treated with a saturated aqueous solution of KF and stirred for 1-2 hours before workup.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Decision Workflow: Choosing the Right Tool for the Job
Caption: Decision workflow for choosing between Suzuki and Stille coupling.
Conclusion: A Tale of Two Couplings
Both the Suzuki and Stille couplings are indispensable tools for the functionalization of 4-bromo-pyrazoles. The Suzuki coupling is often the first choice due to the low toxicity of the boron reagents, the ease of byproduct removal, and its proven efficacy.[2] However, for substrates with base-sensitive functional groups or significant steric hindrance, the Stille coupling often proves to be the more robust and higher-yielding option, despite the significant toxicity concerns associated with organotin compounds.[4][13] A careful consideration of the specific synthetic challenge, including substrate scope, functional group tolerance, and practical considerations such as toxicity and purification, will ultimately guide the rational choice between these two powerful cross-coupling methodologies.
References
- BenchChem. (n.d.). Managing the toxicity of organotin reagents in 3-Bromoselenophene chemistry.
-
Wikipedia. (2024). Stille reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
- BenchChem. (n.d.). Stille vs. Suzuki Coupling: A Comparative Guide to Biaryl Synthesis Yields.
-
Royal Society of Chemistry. (n.d.). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
Shandong Look Chemical. (2020, September 14). An efficient method for removing organotin impurities. Retrieved from [Link]
-
NPTEL Archive. (n.d.). 3.7.4 Stille Coupling. Retrieved from [Link]
- BenchChem. (n.d.). Head-to-head comparison of Suzuki and Stille coupling for specific applications.
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Retrieved from [Link]
-
Reddit. (2023, March 7). How toxic organotin compounds really are? r/Chempros. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Toxicity and health effects of selected organotin compounds: a review. PMC. Retrieved from [Link]
-
YouTube. (2021, April 21). Ch 23 Stille and Suzuki Coupling. Dr Nicholas Corsepius. Retrieved from [Link]
- BenchChem. (n.d.). A Head-to-Head Battle: Suzuki vs. Stille Coupling for Pyridine Functionalization.
-
ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 4-Aryl-1H-pyrazoles by Suzuki-Miyaura Cross Coupling Reaction Between 4-Bromo-1H-1-tritylpyrazole and Arylboronic Acids. Retrieved from [Link]
-
National Institutes of Health. (2020, July 31). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC. Retrieved from [Link]
-
National Institutes of Health. (2023, May 30). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. PMC. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Stille reaction - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. archive.nptel.ac.in [archive.nptel.ac.in]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. sdlookchem.com [sdlookchem.com]
- 11. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Validation of 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole as a new anti-inflammatory agent.
This guide outlines the validation framework for 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole (CAS: 149739-70-8) as a novel anti-inflammatory agent. It synthesizes structural analysis, predicted mechanisms, and experimental protocols based on established medicinal chemistry principles for pyrazole derivatives.
Executive Summary & Chemical Profile
4-Bromo-3-(2-chlorophenyl)-1H-pyrazole represents a specific subclass of 3,4-disubstituted pyrazoles, a scaffold historically validated for potent anti-inflammatory and analgesic properties. Unlike traditional NSAIDs (e.g., Diclofenac) which contain carboxylic acid groups often linked to gastric toxicity, this compound utilizes a pyrazole core to achieve cyclooxygenase (COX) inhibition with potentially improved selectivity and reduced ulcerogenic side effects.
Chemical Identity
| Property | Detail |
| IUPAC Name | 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole |
| CAS Number | 149739-70-8 |
| Molecular Formula | C₉H₆BrClN₂ |
| Molecular Weight | 257.51 g/mol |
| Structural Class | 3,4-Disubstituted 1H-Pyrazole |
| Key Pharmacophore | Ortho-chlorophenyl ring (lipophilic pocket binding); Bromine at C4 (steric/electronic modulator). |
Mechanism of Action: The Dual-Pathway Hypothesis
To validate this agent, we must interrogate two primary signaling pathways common to pyrazole scaffolds: COX-2 Inhibition and p38 MAPK Modulation .
Mechanistic Logic
-
COX-2 Selectivity: The bulky ortho-chloro substitution on the phenyl ring is designed to exploit the larger hydrophobic side pocket of the COX-2 enzyme, a feature absent in the constitutive COX-1 isoform. This structural tuning mimics the selectivity mechanism of Celecoxib .
-
Electronic Modulation: The C4-Bromo substituent enhances the lipophilicity and alters the electron density of the pyrazole ring, potentially increasing binding affinity through halogen bonding with enzyme active site residues (e.g., Ser-530 in COX-2).
Pathway Visualization
Figure 1: Proposed Mechanism of Action. The agent targets the inducible COX-2 pathway to reduce prostaglandin synthesis while sparing the COX-1 mediated gastric protection pathway.
Comparative Performance Analysis
The following benchmarks are established against industry standards Diclofenac (non-selective NSAID) and Celecoxib (selective COX-2 inhibitor).
In Vitro Potency & Selectivity (Target Profile)
Data represents validated targets for a competitive new agent in this class.
| Assay | Metric | 4-Bromo-3-(2-Cl-Ph)-pyrazole (Target) | Diclofenac (Standard) | Celecoxib (Standard) | Interpretation |
| COX-1 Inhibition | IC₅₀ (µM) | > 50.0 | 0.04 | 15.0 | High value = Lower Gastric Risk |
| COX-2 Inhibition | IC₅₀ (µM) | 0.10 - 0.50 | 0.03 | 0.04 | Low value = High Potency |
| Selectivity Index | SI (COX-1/COX-2) | > 100 | ~1.3 | ~375 | Higher is better for safety |
In Vivo Efficacy (Carrageenan-Induced Edema)
| Time Post-Dose | % Inhibition (Target) | % Inhibition (Diclofenac) | Significance |
| 1 Hour | 25 - 35% | 40% | Rapid onset (Absorption) |
| 3 Hours | 60 - 75% | 75% | Peak efficacy (Bioavailability) |
| 5 Hours | 50 - 60% | 45% | Duration of Action |
Experimental Validation Protocols
To scientifically validate this compound, the following self-validating protocols must be executed.
Protocol A: In Vitro COX Inhibition Assay
Objective: Determine the IC₅₀ and Selectivity Index (SI).
-
Enzyme Preparation: Use recombinant human COX-1 and COX-2 enzymes.[1]
-
Incubation: Incubate enzyme with test compound (0.01–100 µM) for 10 min at 37°C.
-
Substrate Addition: Add Arachidonic Acid (10 µM) and co-factor TMPD.
-
Measurement: Quantify the oxidation of TMPD spectrophotometrically at 590 nm or measure PGE2 via ELISA.
-
Validation Check: Celecoxib must show SI > 300; DMSO control must show 0% inhibition.
Protocol B: Carrageenan-Induced Paw Edema (In Vivo)
Objective: Assess acute anti-inflammatory efficacy.
-
Animals: Wistar albino rats (150–200g), n=6 per group.
-
Dosing: Administer vehicle (Control), Diclofenac (10 mg/kg), and Test Compound (10, 20 mg/kg) orally 30 min prior to induction.
-
Induction: Inject 0.1 mL of 1% Carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Measurement: Measure paw volume using a digital plethysmometer at 0, 1, 3, and 5 hours.
-
Calculation:
(where is control volume, is treated).
Protocol C: Ulcerogenic Liability Assessment
Objective: Confirm gastrointestinal safety advantage.
-
Dosing: Administer 3x the effective anti-inflammatory dose to fasted rats.
-
Observation: Sacrifice animals 6 hours post-dose.
-
Scoring: Remove stomach, open along greater curvature, and examine for lesions under 10x magnification.
-
Score Scale: 0 (Normal) to 3 (Severe hemorrhagic ulcers).
Synthesis & Structural Logic
The synthesis of 4-bromo-3-(2-chlorophenyl)-1H-pyrazole typically follows a cyclization-bromination workflow. Understanding this ensures the integrity of the material tested.
Figure 2: Synthesis Workflow. The core pyrazole ring is formed first, followed by electrophilic halogenation at the C4 position.
Conclusion & Recommendation
4-Bromo-3-(2-chlorophenyl)-1H-pyrazole is a promising candidate for validation as a selective COX-2 inhibitor.[1] Its structural features suggest a favorable safety profile compared to traditional NSAIDs.
-
Recommendation: Proceed with Protocol A (Enzymatic Assay). If SI > 50, advance to In Vivo models.
-
Critical Success Factor: The compound must demonstrate superior gastric safety (Protocol C) to differentiate itself from Diclofenac.
References
-
Bekhit, A. A., & Fahmy, H. T. (2003). Design and synthesis of some substituted pyrazoles with anti-inflammatory activity. Archiv der Pharmazie, 336(3), 111-118. Link
-
Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (Celecoxib).[2] Journal of Medicinal Chemistry, 40(9), 1347-1365.[2] Link
-
Winter, C. A., Risley, E. A., & Nuss, G. W. (1962).[3] Carrageenin-induced edema in hind paw of the rat as an assay for antiinflammatory drugs.[4][3][5] Proceedings of the Society for Experimental Biology and Medicine, 111(3), 544-547. Link
-
US Patent 2013/0165464 A1. (2013). Substituted Pyridine Compounds (referencing pyrazole intermediates). United States Patent and Trademark Office.[6] Link
Sources
- 1. Anti-inflammatory and analgesic effects of a novel pyrazole derivative, FR140423 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [rjpbr.com]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anti-inflammatory drug diclofenac: Topics by Science.gov [science.gov]
- 6. Patent Public Search | USPTO [uspto.gov]
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity Profiling of Kinase Inhibitors Derived from 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole
For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from a promising scaffold to a selective therapeutic candidate is paved with rigorous characterization. The 4-bromo-3-(2-chlorophenyl)-1H-pyrazole core represents a privileged scaffold in medicinal chemistry, known to produce potent kinase inhibitors.[1] However, potency alone is a double-edged sword. Without a comprehensive understanding of an inhibitor's selectivity, off-target effects can lead to unforeseen toxicities and therapeutic failure.
This guide provides an in-depth, objective comparison of the methodologies used to profile the cross-reactivity of kinase inhibitors, using a hypothetical candidate from the 4-bromo-3-(2-chlorophenyl)-1H-pyrazole series, which we will refer to as PZ-4B2Cl . We will explore the "why" behind experimental choices and present a framework for comparing its performance against established kinase inhibitors with diverse selectivity profiles.
The Rationale for Kinase Cross-Reactivity Profiling
The human kinome consists of over 500 protein kinases that regulate a vast array of cellular processes.[2] Due to the conserved nature of the ATP-binding site, achieving absolute selectivity for a single kinase is a significant challenge.[2] Kinase inhibitor profiling is therefore not merely a characterization step but a critical, self-validating system to:
-
Identify Primary and Secondary Targets: Uncover the full spectrum of kinases that a compound interacts with.
-
Predict Potential Off-Target Effects: Foresee potential toxicities or unexpected therapeutic benefits.
-
Guide Lead Optimization: Inform medicinal chemistry efforts to enhance selectivity and reduce off-target activity.
-
Elucidate Mechanism of Action: Understand the polypharmacology of a compound, which can sometimes be therapeutically advantageous.
Comparative Inhibitors for Profiling PZ-4B2Cl
To contextualize the selectivity profile of our hypothetical PZ-4B2Cl, we will compare it to three well-characterized kinase inhibitors:
-
Bemcentinib (BGB324): A highly selective, first-in-class inhibitor of AXL receptor tyrosine kinase.[3][4][5][6][7]
-
Tozasertib (VX-680/MK-0457): A pan-Aurora kinase inhibitor that also potently inhibits other kinases like FLT3 and Abl.[8][9][10][11][12]
-
PF-06463922: A potent and selective next-generation ROS1/ALK inhibitor.[13][14][15][16][17]
Experimental Methodologies for Kinase Cross-Reactivity Profiling
A multi-faceted approach is essential for a robust cross-reactivity profile. Here, we detail three orthogonal assay platforms.
Large-Scale Kinase Panel Screening (Binding Assays)
The initial step in understanding a compound's selectivity is often a broad screen against a large panel of kinases. Competition binding assays are a powerful tool for this purpose.
Featured Technology: KINOMEscan™
The KINOMEscan™ platform is a high-throughput, active-site-dependent competition binding assay.[18] It quantitatively measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the ligand is measured by quantitative PCR of the DNA tag.[18][19]
Experimental Workflow: KINOMEscan™ Profiling of PZ-4B2Cl
Caption: KINOMEscan™ workflow for PZ-4B2Cl profiling.
Data Presentation: Comparative Kinase Inhibition Profiles
The results are typically presented as the percentage of kinase remaining bound to the immobilized ligand compared to a DMSO control (% of Control). A lower percentage indicates stronger inhibition.
Table 1: Comparative Kinase Inhibition at 1 µM Concentration
| Kinase Target | PZ-4B2Cl (% of Control) | Bemcentinib (% of Control) | Tozasertib (% of Control) | PF-06463922 (% of Control) |
| AXL | 5 | 0.1 | 85 | 92 |
| p38α (MAPK14) | 8 | 90 | 75 | 88 |
| JNK1 | 12 | 95 | 60 | 95 |
| AURKA | 80 | 98 | 0.5 | 85 |
| AURKB | 85 | 99 | 1.5 | 89 |
| ALK | 90 | 92 | 88 | 0.2 |
| ROS1 | 92 | 95 | 90 | 0.1 |
| VEGFR2 | 35 | 45 | 25 | 30 |
| SRC | 40 | 60 | 30 | 50 |
Note: Data for PZ-4B2Cl is hypothetical. Data for comparators is illustrative based on their known selectivity profiles.[3][9][13]
Orthogonal Validation (Biochemical Activity Assays)
While binding assays are excellent for broad screening, it is crucial to confirm that binding translates to functional inhibition of the kinase's catalytic activity. Radiometric assays are considered the gold standard for this purpose.[2]
Featured Technology: Radiometric Kinase Assay (33P-ATP)
This assay directly measures the transfer of a radiolabeled phosphate from 33P-γ-ATP to a specific substrate (protein or peptide) by the kinase.[20][21][22][23] The amount of incorporated radioactivity is proportional to the kinase activity.
Step-by-Step Methodology: Radiometric Assay for AXL Kinase
-
Reaction Setup: In a 96-well plate, combine recombinant AXL kinase, its specific peptide substrate, and varying concentrations of PZ-4B2Cl (or control inhibitor) in a kinase reaction buffer.
-
Initiation: Start the reaction by adding a master mix containing MgCl₂, unlabeled ATP, and 33P-γ-ATP.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 30 minutes).[20]
-
Termination & Spotting: Stop the reaction (e.g., with phosphoric acid) and spot a small volume of each reaction onto a phosphocellulose filter mat.[20]
-
Washing: Wash the filter mat multiple times with phosphoric acid to remove unincorporated 33P-γ-ATP.[20]
-
Detection: Dry the mat and measure the incorporated radioactivity using a scintillation counter or phosphorimager.[22]
-
Data Analysis: Calculate the percentage of inhibition for each PZ-4B2Cl concentration relative to the DMSO control and determine the IC₅₀ value by fitting the data to a dose-response curve.
Data Presentation: Comparative IC₅₀ Values
Table 2: IC₅₀ Values (nM) for Selected Kinases
| Kinase Target | PZ-4B2Cl (IC₅₀, nM) | Bemcentinib (IC₅₀, nM) | Tozasertib (Kᵢ, nM) | PF-06463922 (Kᵢ, nM) |
| AXL | 25 | 14[3] | >1000 | >1000 |
| p38α (MAPK14) | 45 | >1000 | >1000 | >1000 |
| JNK1 | 70 | >1000 | ~500 | >1000 |
| AURKA | >5000 | >1000 | 0.6[8] | >1000 |
| AURKB | >5000 | >1000 | 18[8] | >1000 |
| ALK | >5000 | >1000 | >1000 | <0.1[15] |
| ROS1 | >5000 | >1000 | >1000 | <0.1[15] |
Note: Data for PZ-4B2Cl is hypothetical. Comparator data is from cited literature. Kᵢ (inhibition constant) is reported for Tozasertib and PF-06463922 as it is often used in literature.
Biophysical Confirmation of Target Engagement
Differential Scanning Fluorimetry (DSF), or Thermal Shift Assay, is a rapid and cost-effective biophysical method to confirm direct binding of a compound to a target protein.[24] It measures the change in a protein's melting temperature (Tₘ) upon ligand binding.[24][25][26][27][28]
Experimental Workflow: Differential Scanning Fluorimetry (DSF)
Caption: Workflow for a DSF-based thermal shift assay.
A significant positive ΔTₘ indicates that the compound binds to and stabilizes the kinase, providing strong evidence of direct target engagement. This method is particularly valuable as it does not require an active enzyme or a known substrate.[24]
Interpreting the Data: Signaling Pathway Context
The significance of inhibiting a particular kinase can only be understood by considering its role in cellular signaling. The hypothetical data suggests that PZ-4B2Cl is a potent inhibitor of AXL, p38α, and JNK1.
AXL Signaling Pathway
AXL is a receptor tyrosine kinase that, upon activation by its ligand Gas6, triggers downstream pathways like PI3K-AKT and MAPK, promoting cell survival, proliferation, and migration.[29][30][31][32][33] Inhibition of AXL is a promising anti-cancer strategy.
Caption: Simplified AXL signaling pathway and the inhibitory action of PZ-4B2Cl.
p38/JNK Stress-Activated Pathways
The p38 and JNK MAP kinases are activated by cellular stress and inflammatory cytokines.[1][34][35][36][37][38][39][40][41][42] Their signaling cascades involve multiple tiers of kinases (MAP3K -> MAP2K -> MAPK) and regulate transcription factors like AP-1 and ATF2, influencing inflammation, apoptosis, and cell differentiation.
Caption: Overview of the p38 and JNK MAPK signaling cascades.
Conclusion: Synthesizing a Comprehensive Profile
This guide has outlined a rigorous, multi-pronged strategy for profiling the cross-reactivity of novel kinase inhibitors derived from the 4-bromo-3-(2-chlorophenyl)-1H-pyrazole scaffold. By integrating data from broad binding assays, functional biochemical assays, and biophysical confirmation, researchers can build a comprehensive and trustworthy selectivity profile for their lead compounds.
Based on our hypothetical data, PZ-4B2Cl emerges as a multi-targeted inhibitor with potent activity against AXL, p38α, and JNK1. This polypharmacology could be therapeutically beneficial in diseases where these pathways are co-activated, such as in certain cancers and inflammatory conditions. However, it also highlights the need for further studies to deconvolute the contribution of each target to the overall cellular phenotype and to assess potential liabilities.
The ultimate goal of cross-reactivity profiling is to enable informed decisions in drug development. By understanding the full interaction landscape of a kinase inhibitor, we can better predict its biological effects, optimize its therapeutic window, and ultimately, accelerate the development of safer and more effective medicines.
References
-
A pathway map of AXL receptor-mediated signaling network. PMC. [Link]
-
Schematic representation of the p38 mitogen-activated protein kinases... ResearchGate. [Link]
-
The JNK signal transduction pathway. Schematic representation of the... ResearchGate. [Link]
-
Schematic diagram of the JNK signaling pathway. Inflammatory cytokines,... ResearchGate. [Link]
-
Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. [Link]
-
Basic structure, signaling pathways and activation of AXL. (a)... ResearchGate. [Link]
-
Signaling pathway of p38 MAPK. Extracellular stimuli can open the... ResearchGate. [Link]
-
Structure of Axl and its downstream signalling pathways. Various... ResearchGate. [Link]
-
P38 Signaling Pathway. Creative Diagnostics. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]
-
A high-throughput radiometric kinase assay. PMC. [Link]
-
The JNK signal transduction pathway. Paulo Gentil. [Link]
-
Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy. PMC. [Link]
-
RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680). PMC. [Link]
-
Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma. MDPI. [Link]
-
Bemcentinib Earns FDA Fast Track Designation for AXL+ NSCLC. CancerNetwork. [Link]
-
Potency and specificity ranking of Tozasertib analogues is confirmed by... ResearchGate. [Link]
-
Detection of Kinase Inhibitor Selectivity by Differential Scanning Fluorimetry(DSF). STEMart. [Link]
-
Radiometric kinase assays with scintillation counting. The Bumbling Biochemist. [Link]
-
Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]
-
QL-XII-47 KINOMEscan (LDG-1397: LDS-1505). LINCS Data Portal. [Link]
-
Differential Fluorescence Scanning Assay (DSF Assay). Protocols.io. [Link]
-
PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. PMC. [Link]
-
Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer. PubMed. [Link]
-
Kinase activity assays: exploring methods for assessing enzyme function. Interchim – Blog. [Link]
-
Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer. PMC. [Link]
-
KINASE PROFILING & SCREENING. Reaction Biology. [Link]
-
BerGenBio Meets First Efficacy Endpoint in Phase II Trial With Selective AXL Inhibitor BGB324 (bemcentinib) in NSCLC. PR Newswire. [Link]
-
Differential Scanning Fluorimetry (DSF). Center for Macromolecular Interactions. [Link]
-
How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
-
KINOMEscan Technology. Eurofins Discovery. [Link]
-
How the KinomeScan assay works (Courtesy of DiscoveRx). ResearchGate. [Link]
-
In vitro kinase assay. Protocols.io. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma. PMC. [Link]
-
PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models. PMC. [Link]
-
The ALK/ROS1 Inhibitor PF-06463922 Overcomes Primary Resistance to Crizotinib in ALK-Driven Neuroblastoma. PubMed. [Link]
-
崔瑞廷, Tim 細胞影像分析工程師 KINOMEscan. DiscoverX. [Link]
-
PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations. PubMed. [Link]
Sources
- 1. MAPK JNK Cell signalling | PPTX [slideshare.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. selleckchem.com [selleckchem.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phase 1 trial of bemcentinib (BGB324), a first-in-class, selective AXL inhibitor, with docetaxel in patients with previously treated advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BerGenBio Meets First Efficacy Endpoint in Phase II Trial With Selective AXL Inhibitor BGB324 (bemcentinib) in NSCLC [prnewswire.com]
- 8. Tozasertib | Aurora Kinase | Autophagy | TargetMol [targetmol.com]
- 9. selleckchem.com [selleckchem.com]
- 10. RIPK1-dependent cell death: a novel target of the Aurora kinase inhibitor Tozasertib (VX-680) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tozasertib - LKT Labs [lktlabs.com]
- 13. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The ALK/ROS1 inhibitor PF-06463922 overcomes primary resistance to crizotinib in ALK-driven neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PF-06463922, an ALK/ROS1 inhibitor, overcomes resistance to 1st and 2nd generation ALK inhibitors in pre-clinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The ALK/ROS1 Inhibitor PF-06463922 Overcomes Primary Resistance to Crizotinib in ALK-Driven Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Assay in Summary_ki [bindingdb.org]
- 19. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 20. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 21. What are the common methods available to detect kinase activities? | AAT Bioquest [aatbio.com]
- 22. Radiometric kinase assays with scintillation counting – The Bumbling Biochemist [thebumblingbiochemist.com]
- 23. bellbrooklabs.com [bellbrooklabs.com]
- 24. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. eubopen.org [eubopen.org]
- 26. Detection of Kinase Inhibitor Selectivity by Differential Scanning Fluorimetry(DSF) - STEMart [ste-mart.com]
- 27. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
- 28. Differential Scanning Fluorimetry (DSF) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 29. A pathway map of AXL receptor-mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 33. mdpi.com [mdpi.com]
- 34. researchgate.net [researchgate.net]
- 35. researchgate.net [researchgate.net]
- 36. researchgate.net [researchgate.net]
- 37. researchgate.net [researchgate.net]
- 38. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 39. creative-diagnostics.com [creative-diagnostics.com]
- 40. paulogentil.com [paulogentil.com]
- 41. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
- 42. ptgcn.com [ptgcn.com]
A Senior Application Scientist's Guide to Comparative Docking of Pyrazole Analogs in Target Proteins
For researchers, scientists, and drug development professionals, this guide provides an in-depth, technically-grounded framework for conducting and interpreting comparative molecular docking studies of pyrazole analogs. Moving beyond a simple procedural checklist, this document elucidates the causal reasoning behind critical experimental choices, ensuring a robust and self-validating computational workflow.
The Privileged Scaffold: Why Pyrazole Analogs Warrant Comparative Docking Studies
The pyrazole ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile binding capabilities and synthetic accessibility.[1] Pyrazole-containing compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[2][3] Their ability to act as both hydrogen bond donors and acceptors allows for diverse and potent interactions with a range of biological targets.[4]
Particularly in oncology, pyrazole derivatives have been extensively investigated as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.[5][6][7] Key kinase targets for pyrazole analogs include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Cyclin-Dependent Kinase 2 (CDK2), and Aurora A kinase, all of which play significant roles in tumor growth, angiogenesis, and cell cycle progression.[8][9]
Comparative docking studies are an indispensable computational tool in this context. They allow for the prediction of binding affinities and orientations of multiple pyrazole derivatives within the active site of a target protein, facilitating the identification of promising lead compounds and guiding further optimization efforts.[1][10] This guide will walk you through a detailed protocol for such a study, using VEGFR-2, CDK2, and Aurora A as exemplary kinase targets.
Experimental Design: A Self-Validating Docking Workflow
The following protocol is designed to be a self-validating system, where each step is logically justified and contributes to the overall reliability of the results.
Step 1: Sourcing and Preparing the Target Protein Structures
The foundation of any docking study is a high-quality, experimentally determined 3D structure of the target protein. The Worldwide Protein Data Bank (wwPDB) is the primary repository for this information.[11]
-
Action: Retrieve the crystal structures of the target proteins from the RCSB PDB database ([Link]).[12] For this guide, we will use:
-
Causality: It is crucial to select PDB entries with high resolution (ideally < 2.5 Å) and, if possible, a co-crystallized ligand in the active site. The co-crystallized ligand helps to validate the docking protocol by confirming that the software can reproduce the experimentally observed binding mode (a process known as redocking).
-
Protocol:
-
Download the PDB file: Obtain the structure in PDB format.
-
Protein Preparation: This is a critical step to ensure the protein is in a chemically correct state for docking. Using software like Schrödinger Maestro[15][16][17] or AutoDockTools[12][18], perform the following:
-
Remove non-essential molecules: Delete water molecules, co-solvents, and any ligands not relevant to the study. The presence of these molecules can interfere with the docking process.
-
Add hydrogens: PDB files often lack explicit hydrogen atoms. Adding them is essential for correct ionization and hydrogen bonding calculations.
-
Assign bond orders and charges: Ensure that the bond orders are correct and assign partial charges using a suitable force field (e.g., CHARMm or AMBER). This is vital for accurate electrostatic interaction calculations.
-
Energy minimization: Perform a brief energy minimization of the protein structure to relieve any steric clashes or unfavorable geometries introduced during the preparation steps.
-
-
Step 2: Ligand Preparation: From 2D to Docking-Ready 3D
The pyrazole analogs to be docked must also be prepared in a computationally appropriate format. PubChem is an excellent resource for obtaining the 2D structures of known compounds.[19][20][21][22]
-
Action: For this comparative study, we will consider a representative set of pyrazole analogs with known activity against our target kinases. These can be sourced from the literature or chemical databases.
-
Protocol:
-
Obtain 2D structures: Draw the molecules using a chemical drawing tool or download their structures from PubChem.
-
Convert to 3D: Convert the 2D structures to 3D.
-
Ligand Preparation (LigPrep): Similar to protein preparation, ligands must be processed to ensure they have the correct chemical properties. Using tools like Schrödinger's LigPrep[22] or Open Babel:
-
Generate possible ionization states: The ionization state of a ligand can significantly impact its binding. It's important to consider the physiologically relevant pH (typically around 7.4).
-
Generate tautomers and stereoisomers: If the ligand can exist in different tautomeric forms or has chiral centers, these variations should be generated.
-
Energy minimization: Minimize the energy of each ligand conformation using a suitable force field (e.g., MMFF94).
-
-
Step 3: Defining the Battlefield: Grid Generation
Grid generation defines the three-dimensional space within the protein's active site where the docking algorithm will search for favorable ligand binding poses.
-
Action: Define a grid box that encompasses the active site of the target protein.
-
Causality: The size and location of the grid box are critical. A box that is too small may exclude potential binding interactions, while a box that is too large will unnecessarily increase computation time.[1][23][24] The co-crystallized ligand, if present, is an excellent guide for centering the grid box.
-
Protocol (using AutoDock as an example):
-
Load the prepared protein.
-
Identify the active site: This can be done by inspecting the co-crystallized ligand or by identifying key catalytic residues from the literature.
-
Define the grid box dimensions: Set the x, y, and z coordinates for the center of the grid and the number of grid points in each dimension. Ensure the box is large enough to accommodate the ligands being docked.
-
Step 4: The Docking Simulation: Predicting the Best Fit
This is the core computational step where the prepared ligands are docked into the defined active site of the protein.
-
Action: Run the molecular docking simulation using a chosen software package (e.g., AutoDock Vina,[25] Glide[26]).
-
Causality: The docking algorithm explores various conformations of the ligand within the active site and scores them based on a scoring function. The scoring function estimates the binding affinity, with lower scores generally indicating more favorable binding.[4][27]
-
Protocol (using AutoDock Vina as an example):
-
Configure the docking parameters: Specify the prepared protein and ligand files, the grid parameters, and the exhaustiveness of the search (a higher value increases the computational time but also the thoroughness of the conformational search).
-
Run the docking job.
-
Output: The software will generate a set of predicted binding poses for each ligand, ranked by their docking scores (binding energies).
-
Comparative Data Analysis: Interpreting the Results
The output of a comparative docking study is a wealth of data that needs to be carefully analyzed and presented.
Quantitative Data Summary
Summarize the docking scores and, where available, experimental data in a clear, tabular format. This allows for a direct and objective comparison of the different pyrazole analogs.
Table 1: Comparative Docking Scores of Pyrazole Analogs Against Kinase Targets
| Compound ID | Target Protein (PDB ID) | Docking Score (kcal/mol) | Experimental IC50 (µM) | Reference |
| Analog 1 | VEGFR-2 (4ASD) | -9.8 | 0.05 | [8] |
| Analog 2 | VEGFR-2 (4ASD) | -9.2 | 0.12 | [8] |
| Analog 3 | CDK2 (1HCK) | -10.1 | 0.08 | [15] |
| Analog 4 | CDK2 (1HCK) | -9.5 | 0.25 | [15] |
| Analog 5 | Aurora A (1MQ4) | -8.9 | 0.15 | [5] |
| Analog 6 | Aurora A (1MQ4) | -8.3 | 0.40 | [5] |
Note: The data in this table is illustrative and compiled from multiple sources for demonstrative purposes.
Qualitative Analysis of Binding Interactions
Beyond the numerical scores, it is crucial to visualize and analyze the predicted binding poses to understand the key molecular interactions driving the binding affinity.
-
Action: Use molecular visualization software (e.g., PyMOL, Chimera, or the visualization tools within the docking software suite) to inspect the top-ranked poses.
-
Causality: This analysis reveals important interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the protein's active site residues. Understanding these interactions is key to explaining the observed binding affinities and for rational drug design.[28][29][30]
-
Key Interactions to Look For:
-
Hydrogen Bonds: The pyrazole core's nitrogen atoms are excellent hydrogen bond donors and acceptors.[4] Look for interactions with the hinge region of kinases, a common binding motif for inhibitors.
-
Hydrophobic Interactions: Phenyl groups and other nonpolar moieties on the pyrazole scaffold will likely interact with hydrophobic pockets in the active site.
-
Pi-Pi Stacking: The aromatic nature of the pyrazole ring and any attached phenyl groups can lead to favorable pi-pi stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in the active site.
-
Visualizing the Workflow and Interactions
Diagrams are essential for communicating complex workflows and molecular interactions.
Comparative Docking Workflow
Caption: Workflow for comparative molecular docking of pyrazole analogs.
Key Pyrazole-Kinase Interactions
Caption: Common binding interactions of pyrazole analogs in a kinase active site.
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the comparative docking of pyrazole analogs against protein targets. By understanding the rationale behind each step, researchers can generate reliable and insightful data to guide their drug discovery efforts.
The results of these in silico studies provide a strong foundation for further experimental validation. Promising compounds identified through this workflow should be synthesized and evaluated in in vitro biochemical and cellular assays to confirm their inhibitory activity and elucidate their mechanism of action. The integration of computational and experimental approaches is paramount for the successful development of novel pyrazole-based therapeutics.
References
-
Berman, H. M., Westbrook, J., Feng, Z., Gilliland, G., Bhat, T. N., Weissig, H., Shindyalov, I. N., & Bourne, P. E. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235–242. [Link]
-
El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330. [Link]
-
Jana, S. B. (2024). Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. International Journal of Pharmaceutical Sciences and Research, 15(3), 1000-1010. [Link]
-
Wang, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(9), 1035-1054. [Link]
-
PDBsum. (n.d.). [Link]
-
Johny, A. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]
-
ResearchGate. (n.d.). Crystal structure of monomeric CDK2 (PDB ID: 1HCL). [Link]
-
Laskowski, R. A. (2001). PDBsum: summaries and analyses of PDB structures. Nucleic Acids Research, 29(1), 221–222. [Link]
-
Jeffrey, P. D., et al. (1995). Mechanism of CDK activation revealed by the structure of a cyclinA-CDK2 complex. Nature, 376(6538), 313–320. [Link]
-
Database Commons. (n.d.). PDBsum. [Link]
-
Molecular Docking Tutorial. (n.d.). [Link]
-
Bioinformatics Review. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics [Video]. YouTube. [Link]
-
Schulze-Gahmen, U., et al. (1996). High-resolution crystal structures of human cyclin-dependent kinase 2 with and without ATP: a model for CDK/cyclin activation. Proteins, 22(4), 378-391. [Link]
-
Dizdaroglu, Y., et al. (2020). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1726-1736. [Link]
-
Dizdaroglu, Y., et al. (2020). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1726-1736. [Link]
-
The Computational Chemistry Channel. (2025, August 3). Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro) [Video]. YouTube. [Link]
-
Teach Yourself e-Series. (2024, May 9). Generating grid box for Docking using Vina [Video]. YouTube. [Link]
-
Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 436–440. [Link]
-
Brown, N. R., et al. (1999). Effects of phosphorylation of threonine 160 on cyclin-dependent kinase 2 structure and activity. Journal of Biological Chemistry, 274(13), 8746-8756. [Link]
-
Laskowski, R. A., et al. (2018). PDBsum: Structural summaries of PDB entries. Protein Science, 27(1), 129-134. [Link]
-
Hyvönen, M., et al. (2018). Allosteric Inhibition of VEGFR-2 by a Designed Ankyrin Repeat Protein. Structure, 26(5), 746-755.e4. [Link]
-
Biology Insights. (2025, April 8). Molecular Docking with AutoDock Vina Step-by-Step Tutorial| Part 1 #drugdiscovery #docking #skills [Video]. YouTube. [Link]
-
Cetin, A. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry, 30(1), 1-2. [Link]
-
HSLS. (2009, February 25). PDBsum -- Protein Database Summaries. [Link]
-
ResearchGate. (n.d.). Structure of VEGF−A/VEGFR‐2 complex, PDB: 3V2A. [Link]
-
Gökçe, M., et al. (2021). Synthesis, Antibacterial Activity and Molecular Docking Studies of New Pyrazole Derivatives. Letters in Drug Design & Discovery, 18(1), 1-11. [Link]
-
Molecules. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. [Link]
-
Acar, Ç., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1301, 137357. [Link]
-
Jamshed, I., et al. (2021). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 11(43), 26656-26668. [Link]
-
ResearchGate. (n.d.). The molecular structure of VEGF/VEGFR-2. [Link]
-
Brozzo, M. S., et al. (2012). Thermodynamic and structural description of allosterically regulated VEGFR-2 dimerization. Blood, 119(8), 1781–1788. [Link]
-
McTigue, M., et al. (2012). Crystal structure of VEGFR2 (juxtamembrane and kinase domains) in complex with tivozanib (AV-951). Structure, 20(9), 1618-1628. [Link]
-
Cetin, A. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Samara Journal of Science, 11(1), 1-2. [Link]
-
El-Adl, K., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry, 15(1), 1-21. [Link]
-
Dr. Ruchi Singh. (2025, August 5). AutoDock 4 Molecular Docking Tutorial | Learn Docking in 90 Minutes from Scratch to Publications [Video]. YouTube. [Link]
-
Angeli, A., et al. (2020). Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. International Journal of Molecular Sciences, 21(21), 8233. [Link]
-
Wikipedia. (n.d.). Aurora kinase A. [Link]
-
PubChem. (n.d.). Pyrazole. [Link]
-
PubChem. (n.d.). Pyrazol-1-yl-methanol. [Link]
-
PubChem. (n.d.). ethyl 1H-pyrazole-4-carboxylate. [Link]
-
PubChem. (n.d.). 1,3-Diphenyl-1H-pyrazole. [Link]
-
PubChem. (n.d.). 2,3-dihydro-1H-pyrazole. [Link]
-
ResearchGate. (2023, December 5). Interpretation of Molecular docking results? [Link]
-
Sandiego. (n.d.). Beginning with Maestro. [Link]
-
Dr. Ruchi Singh. (2023, November 15). Molecular Docking with AutoDock Vina | Creation of Grid Parameter File gpf Tutorial-5| For beginners [Video]. YouTube. [Link]
-
Schrödinger. (2022, January 23). Protein Ligand Docking Lesson Plan. [Link]
-
ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? [Link]
-
ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. [Link]
-
Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? [Link]
Sources
- 1. Tutorial: Generating the Grid [dock.compbio.ucsf.edu]
- 2. rcsb.org [rcsb.org]
- 3. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 5. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PDBsum: Structural summaries of PDB entries - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rcsb.org [rcsb.org]
- 11. rcsb.org [rcsb.org]
- 12. m.youtube.com [m.youtube.com]
- 13. rcsb.org [rcsb.org]
- 14. rcsb.org [rcsb.org]
- 15. Schrödinger NotesâMolecular Docking | J's Blog [blog.jiangshen.org]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. learn.schrodinger.com [learn.schrodinger.com]
- 18. medium.com [medium.com]
- 19. rcsb.org [rcsb.org]
- 20. Schrödinger Docking Tutorial - CD ComputaBio [computabio.com]
- 21. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 22. modekeji.cn [modekeji.cn]
- 23. youtube.com [youtube.com]
- 24. m.youtube.com [m.youtube.com]
- 25. m.youtube.com [m.youtube.com]
- 26. youtube.com [youtube.com]
- 27. etflin.com [etflin.com]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
Safety Operating Guide
Essential Personal Protective Equipment (PPE) Protocol for Handling 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole
This guide provides comprehensive, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for handling 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole. As a substituted pyrazole, this compound warrants careful handling to mitigate potential health risks. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, this protocol is built upon the known hazards of structurally similar pyrazole derivatives and established principles of laboratory safety. Our primary objective is to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.
Hazard Analysis: Understanding the Risks
-
Skin Irritation (Category 2): May cause skin irritation upon contact.[1][2][4]
-
Serious Eye Irritation (Category 2): Can cause serious eye irritation.[1][2][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[1][2]
It is also prudent to assume the compound may be harmful if swallowed, inhaled, or absorbed through the skin, as is common with many halogenated aromatic compounds.[2] Therefore, a comprehensive PPE strategy is not just recommended, but essential.
Core PPE Requirements: A Multi-Layered Defense
The following table outlines the minimum PPE required for handling 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole in a laboratory setting. The rationale behind each selection is to provide a robust barrier against the anticipated hazards.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a full-face shield. | Protects against splashes and airborne particles, preventing serious eye irritation. Standard safety glasses are insufficient as they do not provide a complete seal.[5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber). | Prevents direct skin contact, mitigating the risk of skin irritation and absorption.[6] Glove integrity should be checked before each use. |
| Body Protection | A properly fitted laboratory coat. | Protects skin and personal clothing from contamination.[6] |
| Respiratory Protection | Use in a well-ventilated area is mandatory. A NIOSH-approved respirator (e.g., N95 dust mask or a cartridge respirator with ABEK filters) may be required.[6][7] | Minimizes the inhalation of airborne particles or aerosols, which can cause respiratory tract irritation.[6] |
Operational Protocols: PPE in Practice
Routine Laboratory Operations
For standard procedures such as weighing, dissolving, and transferring 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole, the following step-by-step PPE protocol should be followed:
-
Preparation: Before entering the designated handling area, ensure your lab coat is fully buttoned and sleeves are down.
-
Glove Inspection: Inspect a pair of nitrile gloves for any signs of damage, such as tears or punctures.
-
Glove Donning: Put on the gloves, ensuring they overlap with the cuffs of your lab coat.
-
Eye Protection: Don chemical safety goggles. If there is a significant splash risk, a full-face shield should be worn over the goggles.[5]
-
Work Execution: Conduct all manipulations within a certified chemical fume hood or a well-ventilated area to minimize inhalation exposure.[3]
-
Post-Handling: After completing your work, remove gloves using the proper technique to avoid skin contact with any potential contamination. Dispose of them in the designated hazardous waste container.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Spill Response
In the event of a spill, a higher level of PPE is necessary to ensure safety during cleanup.
-
Area Evacuation and Alerting: Immediately alert others in the vicinity and evacuate the immediate area.
-
Enhanced PPE: Before re-entering the area, don the following:
-
Double-gloving (two pairs of nitrile gloves).
-
Chemical splash goggles and a full-face shield.
-
A chemical-resistant apron over your lab coat.
-
A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.
-
-
Spill Containment and Cleanup: Follow your institution's established spill cleanup procedures.
-
Decontamination and Disposal: Once the spill is cleaned, decontaminate the area and all equipment used. Dispose of all contaminated materials, including PPE, as hazardous waste.
Disposal Plan: A Safe Conclusion
All disposable PPE used while handling 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole, as well as any contaminated materials, must be considered hazardous waste.
-
Segregation: Collect all used gloves, wipes, and other contaminated disposables in a designated, clearly labeled hazardous waste container.
-
Containerization: Ensure the waste container is sealed to prevent the release of any vapors or dust.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office, following all local and national regulations.
Visualizing the PPE Decision-Making Process
The following workflow diagram illustrates the key decision points for selecting the appropriate level of PPE.
Caption: PPE Selection Workflow Diagram
Conclusion: Fostering a Culture of Safety
Adherence to these PPE protocols is fundamental to ensuring the personal safety of all laboratory personnel and maintaining a secure research environment. By understanding the potential hazards and implementing these multi-layered protective measures, you can handle 4-Bromo-3-(2-chlorophenyl)-1H-pyrazole with confidence and integrity. Always consult your institution's safety guidelines and EHS department for any additional requirements.
References
- Navigating the Disposal of 3,5-diethyl-1-phenyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals - Benchchem.
-
4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem - NIH. Available at: [Link]
-
4 - SAFETY DATA SHEET. Available at: [Link]
-
Section 6C: Protective Equipment | Office of Environmental Health and Safety - Princeton EHS. Available at: [Link]
-
Personal Protective Equipment | US EPA. Available at: [Link]
-
SAFETY DATA SHEET - Fisher Scientific. Available at: [Link]
Sources
- 1. 4-Bromopyrazole | C3H3BrN2 | CID 16375 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. ehs.princeton.edu [ehs.princeton.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-Brom-1-methyl-1H-Pyrazol 97% | Sigma-Aldrich [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
